Rutamarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMHMGFGCLBSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030750 | |
| Record name | Rutamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalepin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14882-94-1, 1092383-76-0 | |
| Record name | Rutamarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutamarin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092383760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutamarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rutamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUTAMARIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UKD4797WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalepin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 108 °C | |
| Record name | Chalepin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rutamarin: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin is a naturally occurring dihydrofuranocoumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the coumarin family, it is biosynthesized in various plant species, with notable concentrations found in the genus Ruta. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathways, and detailed experimental protocols for its isolation, characterization, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and plant biochemistry.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Rutaceae family, commonly known as the rue family. The most prominent and well-documented source of this compound is Common Rue (Ruta graveolens) [1][2][3][4][5]. However, this compound has also been identified in other species within the same genus, including:
Different parts of these plants, such as the roots, leaves, aerial parts, fruits, and stems, have been reported to contain this compound[1][3]. The concentration of this compound can vary depending on the plant part, geographical location, and environmental conditions.
Quantitative Data
The following table summarizes the quantitative data available for this compound, including its content in plant extracts and its biological activity.
| Parameter | Source | Value | Reference |
| This compound Content | |||
| Concentration in dichloromethane root extract of Ruta graveolens | Ruta graveolens | 5.33 ± 0.24 mg / 100 mg dry weight extract | [3] |
| Inhibitory Activity | |||
| hMAO-A Inhibition (this compound) | In vitro assay | 25.15% at 6.17 µM | [1][2][4][5] |
| hMAO-B Inhibition (this compound) | In vitro assay | 95.26% at 6.17 µM | [1][2][4][5] |
| hMAO-A Inhibition (Crude DCM extract of R. graveolens) | In vitro assay | 88.22% at 9.78 mg/mL | [1][2][4][5] |
| hMAO-B Inhibition (Crude DCM extract of R. graveolens) | In vitro assay | 89.98% at 9.78 mg/mL | [1][2][4][5] |
Biosynthesis of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through several key stages, starting with the synthesis of the coumarin scaffold, followed by prenylation and subsequent cyclization to form the characteristic dihydrofuran ring.
General Phenylpropanoid Pathway to Umbelliferone
The initial steps of the pathway lead to the formation of umbelliferone, the common precursor for many furanocoumarins. This involves the following enzymatic conversions:
-
L-Phenylalanine is converted to trans-Cinnamic acid by phenylalanine ammonia-lyase (PAL).
-
trans-Cinnamic acid is hydroxylated to p-Coumaric acid by cinnamate 4-hydroxylase (C4H).
-
p-Coumaric acid is activated to p-Coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).
-
p-Coumaroyl-CoA undergoes ortho-hydroxylation to form 2,4-dihydroxycinnamoyl-CoA , which then lactonizes to yield Umbelliferone . This crucial step is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H).
Furanocoumarin Branch: Prenylation and Cyclization
From umbelliferone, the pathway branches towards the synthesis of linear or angular furanocoumarins, depending on the position of prenylation. This compound is a linear dihydrofuranocoumarin, indicating that prenylation occurs at the C6 position of the umbelliferone backbone.
-
Umbelliferone is prenylated at the C6 position with a dimethylallyl pyrophosphate (DMAPP) moiety to form Demethylsuberosin . This reaction is catalyzed by a specific aromatic prenyltransferase (PT).
-
Demethylsuberosin then undergoes a cyclization reaction to form the dihydrofuran ring. This is a critical step catalyzed by a cytochrome P450 monooxygenase (CYP450), likely a specific cyclase. This step leads to the formation of (+)-Marmesin .
-
Further enzymatic modifications, such as hydroxylation and acetylation, are required to convert (+)-Marmesin into the final This compound molecule. The exact enzymes responsible for these final tailoring steps are still under investigation but are presumed to be specific hydroxylases and acetyltransferases.
Biosynthesis Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the isolation, quantification, and characterization of enzymes involved in this compound biosynthesis.
Isolation of this compound from Ruta graveolens
Method: Liquid-Liquid Chromatography (LLC)[1][2][3][4][5]
This protocol describes an efficient one-step purification of this compound from a crude dichloromethane extract of Ruta graveolens.
4.1.1. Plant Material and Extraction:
-
Collect and air-dry the aerial parts of Ruta graveolens.
-
Grind the dried plant material into a fine powder.
-
Perform ultrasound-assisted extraction of the powdered material with dichloromethane (e.g., 3 x 4 volumes of solvent to plant material) for 30 minutes at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude dichloromethane extract.
4.1.2. Liquid-Liquid Chromatography (LLC) Protocol:
-
Solvent System Selection: A biphasic solvent system is crucial for successful LLC separation. A commonly used system is n-hexane-ethyl acetate-methanol-water (HEMWat). The partition coefficient (K) of this compound in different ratios of this solvent system should be determined to optimize the separation. A K value between 0.5 and 2 is generally desirable.
-
LLC Apparatus: A centrifugal partition chromatograph (CPC) or counter-current chromatograph (CCC) can be used.
-
Procedure:
-
Prepare the selected biphasic solvent system (e.g., HEMWat 3:1:3:1 v/v/v/v).
-
Fill the LLC column with the stationary phase (typically the upper phase).
-
Dissolve the crude extract in a small volume of the mobile phase (typically the lower phase).
-
Inject the sample into the LLC system.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Quantitative Analysis of this compound by HPLC-DAD
Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[3]
This method allows for the accurate quantification of this compound in plant extracts.
4.2.1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a diode-array detector (DAD), a quaternary pump, an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-5 min, 50% A; 5-15 min, 50-100% A; 15-20 min, 100% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 20 µL.
4.2.2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 25-250 µg/mL).
-
Sample Solution: Accurately weigh the plant extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4.2.3. Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Elucidation of Biosynthetic Pathway: Enzyme Characterization
To fully elucidate the biosynthetic pathway of this compound, the enzymes involved in the later steps need to be identified and characterized. A general workflow for this process is outlined below.
4.3.1. Candidate Gene Identification:
-
Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on Ruta graveolens tissues known to produce this compound (e.g., roots).
-
Differential Gene Expression: Compare the transcriptomes of high- and low-rutamarin producing tissues or plants under different conditions (e.g., with and without elicitor treatment) to identify differentially expressed genes.
-
Homology-Based Search: Search the transcriptome data for sequences with homology to known furanocoumarin biosynthetic enzymes, such as prenyltransferases and cytochrome P450s from other plant species.
4.3.2. Heterologous Expression and Functional Characterization of Candidate Enzymes:
-
Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for expression in E. coli, yeast, or Nicotiana benthamiana).
-
Heterologous Expression: Transform the expression constructs into the chosen host organism and induce protein expression.
-
Enzyme Assay:
-
Prepare a crude protein extract or purify the recombinant enzyme.
-
Perform in vitro enzyme assays using the putative substrate (e.g., demethylsuberosin for the cyclase) and necessary co-factors (e.g., NADPH for CYP450s).
-
Analyze the reaction products using HPLC or LC-MS to confirm the enzymatic activity.
-
Experimental Workflow Diagrams
Conclusion
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. The information compiled herein serves as a foundational resource for researchers aiming to explore the pharmacological potential of this intriguing natural product. While the general biosynthetic pathway has been outlined, further research is required to fully elucidate the specific enzymes and regulatory mechanisms involved in the final steps of this compound formation in Ruta species. The detailed experimental protocols provided will aid in the efficient isolation, quantification, and further investigation of this compound and its biosynthetic pathway, ultimately contributing to the advancement of natural product-based drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Isolation of Rutamarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural dihydrofuranocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from various medicinal plants. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document details the experimental protocols for extraction and purification, presents quantitative data for comparative analysis, and visualizes the associated signaling pathways and experimental workflows.
Discovery of this compound in Medicinal Plants
This compound has been identified and isolated from several plant species, primarily within the Rutaceae family. The most notable sources include various species of the genus Ruta and the genus Boenninghausenia.
-
Ruta graveolens (Common Rue): This plant is a well-known source of this compound and other specialized metabolites.[1] Different parts of the plant, including the roots, leaves, aerial parts, fruits, and stems, have been found to contain this compound.[1]
-
Ruta chalepensis (Fringed Rue): This species is another significant source of this compound. Bioassay-guided isolation from Ruta chalepensis has demonstrated the presence of this compound with notable biological activities.[2][3]
-
Ruta angustifolia (Narrow-leaved Rue): Research has also confirmed the presence of this compound in this species, where it has been isolated and studied for its cytotoxic properties.[4]
-
Boenninghausenia sessilicarpa: Bioassay-guided fractionation of this plant has led to the isolation of this compound, which exhibited significant inhibitory activities against various tumor cell lines.[5]
Quantitative Data: this compound Yield and Purity
The efficiency of this compound isolation varies depending on the plant source and the extraction and purification methods employed. The following table summarizes the quantitative data from various studies.
| Plant Species | Plant Part | Extraction Method | Purification Method | Yield of Crude Extract | This compound Content in Extract | Purity of Isolated this compound | Reference |
| Ruta graveolens | Aerial Parts | Ultrasound-assisted extraction with dichloromethane | Liquid-liquid chromatography | 2.9% | 5.33 ± 0.24 mg / 100 mg of extract | >97% | [1] |
| Ruta angustifolia | Aerial Parts | Maceration with 90% aqueous methanol | HPLC | 35.89% | Not specified | High purity | [4] |
| Ruta chalepensis | Leaves and Stems | Soxhlet extraction with methanol | Column chromatography | Not specified | Not specified | White amorphous solid | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of scientific findings. This section provides a comprehensive overview of the key experimental protocols for the isolation and purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction and Liquid-Liquid Chromatography from Ruta graveolens
This modern and efficient method was developed for the rapid isolation of high-purity this compound.[1]
1. Plant Material and Extraction:
-
Air-dried and ground aerial parts of Ruta graveolens (40 g) are subjected to ultrasound-assisted extraction.[1]
-
Extraction is performed with dichloromethane (3 x 160 mL) for 30 minutes at room temperature.[1][6]
-
The combined extracts are filtered and the solvent is removed under reduced pressure to yield the crude extract.[1]
2. Liquid-Liquid Chromatography (LLC) Purification:
-
A biphasic solvent system, such as HEMWat (n-hexane-ethyl acetate-methanol-water), is used for the separation.[1]
-
The crude extract is dissolved in a suitable solvent and subjected to LLC.
-
Fractions are collected and analyzed by HPLC-DAD to identify those containing pure this compound.[1]
Protocol 2: Maceration and HPLC Purification from Ruta angustifolia
This protocol outlines a conventional approach for isolating this compound.[4]
1. Plant Material and Extraction:
-
Dried and powdered aerial parts of Ruta angustifolia are extracted with 90% aqueous methanol at room temperature for 72 hours.[4]
-
The resulting methanol extract is then subjected to liquid-liquid partitioning with hexane, chloroform, and ethyl acetate to fractionate the components.[4]
2. High-Performance Liquid Chromatography (HPLC) Purification:
-
The chloroform-soluble extract, which is rich in this compound, is further purified using semi-preparative HPLC.[4]
-
An Agilent XDB-C-18 column is typically used with a gradient mobile phase of methanol and water.[4]
-
The purity of the isolated this compound is confirmed by analytical HPLC.[4]
Protocol 3: Soxhlet Extraction and Column Chromatography from Ruta chalepensis
This method represents a classic technique for the isolation of natural products.[3]
1. Plant Material and Extraction:
-
Dried and powdered leaves and stems of Ruta chalepensis are extracted with methanol using a Soxhlet apparatus for 40 hours.[3]
-
The methanol is evaporated to yield the crude extract.[3]
2. Bioassay-Guided Fractionation and Column Chromatography:
-
The crude methanol extract is subjected to liquid-liquid partitioning with n-hexane.[3]
-
The methanol phase is further purified by column chromatography on silica gel.[3]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate pure this compound.
Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates a generalized workflow for the isolation of this compound from medicinal plants, combining the key steps from the described protocols.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gaexcellence.com [gaexcellence.com]
- 5. researchgate.net [researchgate.net]
- 6. 3.2. Plant Material and Extraction [bio-protocol.org]
Rutamarin: A Technical Guide to its Selective Inhibition of Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, and its dysregulation is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's disease. Consequently, the development of selective MAO-B inhibitors is a primary focus in modern neuropharmacology. This document provides a technical overview of Rutamarin, a naturally occurring dihydrofuranocoumarin, and its demonstrated role as a potent and selective inhibitor of human MAO-B (hMAO-B). We present quantitative inhibition data, detailed experimental methodologies for its evaluation, and visual diagrams of its mechanism and assessment workflows. In vitro studies reveal that this compound exhibits significant inhibitory activity against hMAO-B while displaying considerably weaker effects on the hMAO-A isoform, underscoring its potential as a scaffold for novel therapeutic agents targeting CNS disorders.[1][2]
Introduction to Monoamine Oxidase B and this compound
Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters and xenobiotic amines.[3][4][5] They exist in two isoforms, MAO-A and MAO-B, which differ in tissue distribution, substrate specificity, and inhibitor selectivity.[4] MAO-B is primarily involved in the degradation of dopamine and is a well-established therapeutic target for managing Parkinson's disease, where its inhibition can elevate dopamine levels and provide neuroprotective effects by reducing oxidative stress.[2][6]
Coumarins, a class of benzo-γ-pyrone compounds found in many plants, have garnered significant interest as potential MAO inhibitors.[1][5][7] this compound, a dihydrofuranocoumarin isolated from plants such as Ruta graveolens L., has been identified as a particularly promising member of this class.[1] Studies have demonstrated its efficacy and selectivity as an hMAO-B inhibitor, suggesting its value as a lead compound for the development of new neuroprotective drugs.[1][2]
Quantitative Inhibition Data
In vitro enzymatic assays have been employed to quantify the inhibitory potency and selectivity of this compound against both human MAO isoforms. The data clearly indicates a strong preference for hMAO-B.
Table 1: hMAO Inhibitory Activity of this compound
| Compound | Concentration (µM) | % Inhibition of hMAO-A | % Inhibition of hMAO-B | Selectivity Index (SI)* |
| This compound | 6.17 | 25.15%[1][8][9] | 95.26%[1][8][9] | 3.79 |
*Selectivity Index (SI) is calculated as [%INH(hMAO-B) / %INH(hMAO-A)].[8]
Table 2: Comparative IC₅₀ Values of Reference and Related Coumarin Inhibitors
To provide context for this compound's activity, the following table lists the half-maximal inhibitory concentrations (IC₅₀) for standard reference inhibitors and other bioactive coumarins.
| Compound | Target | IC₅₀ Value (µM) |
| Selegiline (Reference) | hMAO-B | 0.55 ± 0.02 µg/mL |
| Auraptene | hMAO-B | 0.5[1] |
| Umbelliferone | hMAO-B | 0.6[1] |
| Umbelliferone | hMAO-A | 34.6[1] |
| Monankarin C | mice MAOs | 10.7[1] |
| Monankarin A | mice MAOs | 15.5[1] |
Mechanism of Selective Inhibition
This compound's therapeutic potential stems from its direct and selective inhibition of the MAO-B enzyme. The precise mechanism involves binding to the enzyme's active site, thereby preventing the substrate from being metabolized.
-
Enzymatic Inhibition: In vitro studies confirm that this compound is an effective inhibitor of hMAO-B.[1] At a concentration of 6.17 µM, it achieves over 95% inhibition of this isoform, while its effect on hMAO-A is minimal at the same concentration.[1][9]
-
In Silico Docking Studies: Molecular docking simulations have been performed to elucidate the interaction between this compound and the hMAO-B binding cavity.[1][9] These computational studies investigated both the (R) and (S) enantiomers of this compound, revealing that the (S)-rutamarin enantiomer binds more strongly within the active site, suggesting a stereospecific interaction.[1][8][9]
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxycoumarins as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxic Effects of Rutamarin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural coumarin compound, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the existing research on the cytotoxic properties of this compound, with a focus on its impact on different cancer cell lines, the underlying mechanisms of action, and detailed experimental protocols for replication and further study.
Data Presentation
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the quantitative data available from published studies.
| Cell Line | Cancer Type | IC50 Value | Notes |
| HT29 | Colon Adenocarcinoma | 5.6 µM[1] | This compound exhibits remarkable cytotoxic activity. |
| MCF7 | Breast Adenocarcinoma | Not Reported | Described as having "remarkable cytotoxicity".[2] |
| HCT116 | Colon Carcinoma | Not Reported | Described as having "remarkable cytotoxicity".[2] |
| MDA-MB-231 | Breast Adenocarcinoma | No Activity | This compound did not show cytotoxic effects.[2] |
| MRC5 | Normal Lung Fibroblast | >100 µg/mL | No toxicity observed.[2] |
| CCD-18Co | Normal Colon Fibroblast | Not Toxic | No damage observed to normal colon cells.[1] |
Mechanism of Action
Current research indicates that this compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest in sensitive cancer cell lines. The human colon adenocarcinoma cell line, HT29, has been a key model for elucidating these mechanisms.
Apoptosis Induction
This compound induces apoptosis in HT29 cells in a dose-dependent manner.[1] Morphological and biochemical analyses have confirmed the hallmarks of apoptosis in this compound-treated cells.[1] The apoptotic cascade is initiated predominantly through the extrinsic pathway, evidenced by the significant activation of caspase-8.[1] This is followed by the activation of the executioner caspase-3, and to a lesser extent, the initiator of the intrinsic pathway, caspase-9.[1]
Cell Cycle Arrest
In addition to apoptosis, this compound causes cell cycle arrest at the G0/G1 and G2/M checkpoints in HT29 cells, also in a dose-dependent fashion.[1] This inhibition of cell cycle progression prevents the proliferation of cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound's cytotoxic effects.
Cell Culture
-
Cell Lines:
-
Culture Media:
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[1]
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO, final concentration ≤ 0.5% v/v) for a specified period (e.g., 48-72 hours).[1][2]
-
After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in this compound-treated cells using flow cytometry.
-
Procedure:
-
Seed HT29 cells at a density of 1 x 10^6 cells/mL in sterile culture plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations of 8 µM, 14 µM, and 28 µM for 72 hours. Include an untreated control group.
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.
-
Pellet the fixed cells, wash with ice-cold PBS, and resuspend in a staining solution containing 50 µg/mL propidium iodide (PI), 100 µg/mL RNase A, 0.1% sodium citrate, and 0.1% Triton X-100.
-
Incubate the cells in the staining solution for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Caspase Activation Assay
This method is used to quantify the activity of key caspases involved in the apoptotic pathway.
-
Procedure:
-
Seed HT29 cells at a density of 1 x 10^5 cells/mL in sterile culture plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations of 8 µM, 14 µM, and 28 µM for 72 hours.
-
Harvest the cells and wash with PBS.
-
Incubate the cells with specific fluorescently labeled inhibitors for caspase-3 (FITC-DEVD-FMK), caspase-8 (FITC-IETD-FMK), and caspase-9 (FITC-LEHD-FMK) for 45 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells to remove the unbound fluorescent marker.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer to determine the percentage of cells with activated caspases.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in HT29 Cells
Caption: this compound-induced extrinsic apoptosis pathway.
Experimental Workflow for Assessing this compound's Cytotoxicity
Caption: General workflow for evaluating this compound's effects.
Conclusion
This compound demonstrates selective and potent cytotoxic effects against specific cancer cell lines, primarily through the induction of apoptosis via the extrinsic pathway and cell cycle arrest. Its lack of toxicity towards normal cell lines highlights its potential as a promising candidate for anticancer drug development. Further research is warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy in in vivo models. This guide provides a foundational resource for researchers to build upon these initial findings.
References
A Technical Guide to Rutamarin-Induced Apoptosis in HT29 Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the apoptotic effects of Rutamarin, a natural compound isolated from Ruta angustifolia, on the human colon adenocarcinoma cell line, HT29. The data and protocols summarized herein are derived from peer-reviewed research and are intended to offer a comprehensive resource for professionals in oncology and drug discovery.
Quantitative Analysis of Bioactivity
This compound has demonstrated significant cytotoxic and pro-apoptotic activity against HT29 cells. The key quantitative findings are summarized below, providing a clear overview of its efficacy and mechanism of action.
Table 1: Cytotoxicity of this compound
| Cell Line | Compound | IC₅₀ Value | Selectivity |
| HT29 (Human Colon Carcinoma) | This compound | 5.6 µM | Selective |
| CCD-18Co (Normal Human Colon) | This compound | Not Toxic | High |
Data sourced from a study on the cytotoxic effects of this compound.[1][2][3][4][5]
Table 2: Caspase Activation in HT29 Cells Treated with this compound
| Caspase | Fold Increase in Activity (vs. Control) |
| Caspase-3 | ~10-fold |
| Caspase-8 | Higher than Caspase-9 |
| Caspase-9 | Activated |
Caspase activity was measured following treatment with this compound. The pronounced activation of Caspase-8 suggests a primary role for the extrinsic apoptotic pathway.[1][2][4]
Core Signaling Pathway
This compound induces apoptosis in HT29 cells predominantly through the extrinsic or death receptor pathway. This is evidenced by the significant activation of the initiator caspase, Caspase-8, which subsequently activates the executioner caspase, Caspase-3. A minor involvement of the intrinsic pathway is suggested by the activation of Caspase-9.[1]
Caption: this compound-induced extrinsic apoptosis pathway in HT29 cells.
Experimental Protocols
Detailed methodologies for the key experiments that established the pro-apoptotic effects of this compound are provided below.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B)
This assay determines the cytotoxic effect of this compound on both cancerous and non-cancerous cell lines.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol:
-
Cell Seeding: HT29 (human colon carcinoma) and CCD-18Co (normal human colon fibroblast) cells are seeded into 96-well plates and incubated to allow for attachment.[2][4][5]
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The treated plates are incubated for 48-72 hours.
-
Fixation: Post-incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA).
-
Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on a plate reader at a wavelength of 510 nm.
-
Analysis: The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.
Caspase Activation Assay
This assay quantifies the activity of key apoptotic caspases (Caspase-3, -8, and -9) in this compound-treated cells.[1]
Protocol:
-
Cell Treatment: HT29 cells are seeded at a density of 1 × 10⁵ cells/ml and treated with this compound at concentrations of 8 µM, 14 µM, and 28 µM for 72 hours. Untreated cells with 0.5% DMSO serve as a negative control.[1]
-
Cell Harvesting: Cells are harvested and washed with PBS.[1]
-
Incubation with Caspase Markers: Cells are incubated with specific fluorescently labeled irreversible inhibitors for each caspase (e.g., FITC-DEVD-FMK for Caspase-3, FITC-IETD-FMK for Caspase-8, and FITC-LEHD-FMK for Caspase-9) for 45 minutes at 37°C.[1]
-
Flow Cytometry: The fluorescence intensity of the cell population is analyzed using a flow cytometer. An increase in fluorescence indicates the binding of the marker to the activated caspase.
-
Data Analysis: The fold increase in caspase activity is calculated by comparing the fluorescence of treated cells to the untreated control.
DNA Fragmentation (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]
Protocol:
-
Cell Treatment: HT29 cells are cultured overnight at a density of 5 × 10⁵ cells/ml and then treated with this compound (8 µM, 14 µM, and 28 µM) for 48 hours.[1]
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed with 1% (w/v) paraformaldehyde.[1]
-
Labeling: The fixed cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and BrdUTP. TdT incorporates BrdUTP at the 3'-OH ends of fragmented DNA.
-
Staining: The incorporated BrdUTP is then detected using an Alexa Fluor 488-labeled anti-BrdU antibody.
-
Flow Cytometry: The percentage of TUNEL-positive cells is quantified using flow cytometry, indicating the population of cells undergoing apoptosis.
Cell Cycle Analysis
This compound's effect on cell cycle progression is analyzed to understand its cytostatic properties.
Protocol:
-
Treatment and Harvesting: HT29 cells are treated with this compound for a specified time, then harvested, washed, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. Studies show this compound induces cell cycle arrest at the G0/G1 and G2/M checkpoints in HT29 cells.[1][2]
Summary and Implications
This compound demonstrates significant and selective anticancer activity against HT29 colon cancer cells.[1] Its mechanism of action is primarily driven by the induction of apoptosis through the extrinsic pathway, characterized by the robust activation of Caspase-8 and Caspase-3.[1] Additionally, this compound's ability to induce cell cycle arrest further contributes to its anti-proliferative effects.[2] The lack of toxicity towards normal colon cells highlights its potential as a promising candidate for further preclinical and clinical development as a targeted anticancer agent.[1][2][4][5]
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line | Semantic Scholar [semanticscholar.org]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro and In Silico Bioactivity of Rutamarin
Executive Summary: Rutamarin, a naturally occurring dihydrofuranocoumarin primarily isolated from plants of the Ruta genus, has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive technical overview of the in vitro and in silico studies that have elucidated its diverse bioactivities. Key findings highlight this compound as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), a cytotoxic agent against specific cancer cell lines via apoptosis induction, and an inhibitor of viral replication. Computational studies, including molecular docking and virtual screening, have been instrumental in understanding its mechanism of action at a molecular level and identifying novel therapeutic targets. This guide synthesizes quantitative data, details experimental protocols, and visualizes key processes to serve as a resource for researchers, scientists, and professionals in drug development.
In Vitro Bioactivity of this compound
In vitro studies have been crucial in identifying and quantifying the biological effects of this compound across various pathological models. These assays have revealed its potential in neuroprotection, oncology, and virology.
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as a promising and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3] In vitro enzymatic studies demonstrated that this compound exhibits high inhibitory potency against hMAO-B while showing significantly weaker activity against the hMAO-A isoform.[1][4][5] This selectivity is a desirable trait for potential therapeutic agents, as MAO-B inhibitors can reduce oxidative stress in the brain with fewer side effects compared to non-selective inhibitors.[1]
Table 1: Human Monoamine Oxidase (hMAO) Inhibitory Activity of this compound
| Sample | Concentration | % Inhibition (hMAO-A) | % Inhibition (hMAO-B) |
|---|---|---|---|
| This compound | 6.17 µM | 25.15%[1][4][5] | 95.26%[1][4][5] |
| R. graveolens DCM Extract | 9.78 mg/mL | 88.22%[1][4][5] | 89.98%[1][4][5] |
The inhibitory activity of this compound against hMAO-A and hMAO-B was determined using an in vitro fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of tyramine.[1][5]
-
Preparation: Experiments are conducted in black flat-bottom 96-well plates.
-
Incubation: 50 μL of hMAO-A or hMAO-B enzyme solution is mixed with 10 μL of this compound solution (or positive control/vehicle) in each well. The mixture is incubated for 10 minutes (at 25 °C for hMAO-A, 37 °C for hMAO-B).[1]
-
Reaction Initiation: 40 μL of the hMAO substrate, tyramine, is added to each well to start the enzymatic reaction.[1]
-
Reaction Incubation: The mixtures are incubated for an additional 30 minutes at their respective temperatures (25 °C or 37 °C).[1]
-
Detection: The amount of H₂O₂ produced is detected using a sensitive probe such as OxiRed™, which generates a fluorescent signal.
-
Quantification: Fluorescence is measured to determine the percentage of enzyme inhibition relative to the control.
Anticancer and Apoptotic Activity
This compound has demonstrated significant cytotoxic activity against human colon adenocarcinoma cells (HT29) while showing no toxicity to normal human colon fibroblast cells (CCD-18Co).[6][7] This selective cytotoxicity is a critical attribute for a potential anticancer agent. The primary mechanism of this activity is the induction of apoptosis.[6][7]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC₅₀ Value | Reference |
|---|---|---|---|
| HT29 | Human Colon Adenocarcinoma | 5.6 µM | [6][7] |
| CCD-18Co | Normal Human Colon Fibroblast | Not Toxic |[6][7] |
Further investigation revealed that this compound induces both morphological and biochemical hallmarks of apoptosis in HT29 cells. This process is associated with cell cycle arrest at the G₀/G₁ and G₂/M checkpoints and is mediated by the activation of caspases.[6][7] Specifically, this compound treatment leads to a dose-dependent activation of initiator caspases-8 and -9, as well as the executioner caspase-3, suggesting that apoptosis is triggered through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[6][7]
-
Cytotoxicity Assay (Sulforhodamine B - SRB):
-
Cells (HT29 and CCD-18Co) are seeded in 96-well plates and allowed to attach.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Absorbance is read using a microplate reader to determine cell viability, and the IC₅₀ value is calculated.[6]
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
HT29 cells are treated with this compound for 24, 48, or 72 hours.[7]
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells).[7]
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activation Assay:
-
HT29 cells are treated with this compound for 72 hours.[7]
-
Cells are incubated with specific fluorescently labeled, irreversible caspase inhibitors (e.g., FITC-DEVD-FMK for caspase-3, FITC-IETD-FMK for caspase-8).[7]
-
The fluorescent marker binds only to the activated form of the specific caspase.
-
The fluorescence intensity, corresponding to the level of active caspases, is quantified using flow cytometry.[7]
-
Other Notable Bioactivities
This compound's biological effects extend beyond neuroprotection and oncology. Studies have reported its potential as an antiviral and antiprotozoal agent.
Table 3: Antiviral and Antiprotozoal Activities of this compound
| Activity | Target Organism/Virus | IC₅₀ Value | Reference |
|---|---|---|---|
| Antiviral | Epstein-Barr Virus (EBV) Lytic Replication | 7.0 µM | [8][9] |
| Antiprotozoal | Entamoeba histolytica Trophozoites | 6.52 µg/mL (18.29 µM) |[10] |
In Silico Computational Studies
Computational, or in silico, methods are powerful tools for predicting and explaining the biological activities of compounds. For this compound, these studies have provided critical insights into its interaction with molecular targets, complementing and guiding in vitro experiments.
Molecular Docking with hMAO-B
To understand the molecular basis for this compound's selective inhibition of hMAO-B, molecular docking simulations were performed.[1] These studies aimed to predict the binding conformation and affinity of this compound within the active site of the enzyme. The simulations revealed that the (S)-enantiomer of this compound binds more strongly to the hMAO-B binding cavity compared to the (R)-enantiomer.[1][4][5] This finding is crucial as it suggests that the stereochemistry of this compound plays a key role in its inhibitory activity and provides a foundation for designing even more potent and selective inhibitors.
-
Protein Preparation: The 3D crystal structure of human MAO-B (e.g., PDB ID: 2V60) is obtained from the Protein Data Bank. Water molecules and non-essential ligands are removed, and hydrogen atoms are added.[1]
-
Ligand Preparation: The 2D structure of (R)- and (S)-Rutamarin is converted into a 3D model. The geometry is optimized to find the lowest energy conformation using software like HyperChem.[1]
-
Binding Site Definition: The active site of the enzyme is defined, often based on the location of a co-crystallized inhibitor in the experimental structure.[1]
-
Docking Simulation: A docking program (e.g., MVD - Molegro Virtual Docker) is used to place the ligand (this compound) into the defined binding site in multiple possible conformations (poses).[1]
-
Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The lowest energy pose is selected as the most probable binding mode.[1] This pose is then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site.
Target Fishing and ADMET Prediction
In addition to focused docking studies, broader in silico approaches like virtual screening have been applied to this compound. A pharmacophore-based parallel screening against a large library of biological targets successfully predicted that this compound has a selective affinity for the cannabinoid CB2 receptor.[1][11] This prediction was subsequently validated by in vitro radioligand displacement assays, which confirmed a Kᵢ of 7.4 μM, showcasing the predictive power of in silico target fishing.[11]
Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a standard in silico process in modern drug discovery. While specific ADMET data for this compound is not detailed in the available literature, this analysis is critical for evaluating the drug-likeness of a compound. It helps predict its pharmacokinetic profile, potential toxicity, and oral bioavailability before advancing to more complex and costly experimental stages.
Conclusion and Future Directions
The collective evidence from in vitro and in silico studies establishes this compound as a natural product with significant therapeutic potential. Its selective inhibition of hMAO-B, targeted cytotoxicity against cancer cells through apoptosis, and antiviral activity make it a valuable lead compound for drug development in neurodegenerative diseases, oncology, and infectious diseases.
Computational studies have not only provided a rationale for its observed activity but have also successfully predicted new biological targets. Future research should focus on:
-
Enantiomer-specific studies: In vitro and in vivo evaluation of the individual (S) and (R) enantiomers of this compound to confirm the superior activity of the (S)-form against hMAO-B.[1]
-
In Vivo Validation: Translating the promising in vitro results into animal models to assess the efficacy, pharmacokinetics, and safety of this compound.
-
Mechanism of Action: Deeper investigation into the signaling pathways modulated by this compound, particularly in the context of apoptosis and viral replication.
-
Lead Optimization: Using the current structure-activity relationship data to synthesize and evaluate novel this compound derivatives with enhanced potency, selectivity, and improved ADMET profiles.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semisynthesis of (-)-Rutamarin Derivatives and Their Inhibitory Activity on Epstein-Barr Virus Lytic Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Dihydrofuranocoumarins: A Technical Guide to Rutamarin and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofuranocoumarins, a subclass of coumarins, represent a promising class of natural products with a diverse array of pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a central focus on Rutamarin, a representative dihydrofuranocoumarin isolated from plants of the Ruta genus. We delve into the anticancer, anti-inflammatory, and neuroprotective effects of this compound and related compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development endeavors.
Introduction
Coumarins and their derivatives are a vast family of secondary metabolites ubiquitously found in the plant kingdom, with a significant presence in families such as Rutaceae and Apiaceae.[1] Among these, dihydrofuranocoumarins are characterized by a furan ring fused to the coumarin scaffold. This structural motif imparts unique physicochemical properties that translate into a spectrum of biological activities. This compound, a prominent member of this class, has garnered considerable attention for its potent pharmacological effects.[2][3] This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound and other notable dihydrofuranocoumarins like chalepin and marmesin, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Anticancer Properties
Dihydrofuranocoumarins, including this compound and chalepin, have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[2][4] Their anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest.
Cytotoxicity and Antiproliferative Activity
This compound has shown remarkable cytotoxic activity against human colon adenocarcinoma HT-29 cells with an IC50 value of 5.6 μM, while exhibiting no toxicity to normal human colon fibroblast CCD-18Co cells.[5] Chalepin has also displayed potent cytotoxicity against several cancer cell lines, including non-small cell lung carcinoma (A549).[4]
Table 1: Cytotoxic Activity of Dihydrofuranocoumarins against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-29 | Colon Adenocarcinoma | 5.6 | [5] |
| Chalepin | A549 | Non-small Cell Lung Carcinoma | 27.64 | [6] |
| Xanthotoxin | HepG2 | Liver Carcinoma | 6.9 (µg/mL) | [7][8] |
| Bergapten | NDEA-induced liver cancer | Liver Cancer | In vivo antioxidant effects | [9] |
| Isopimpinellin | HL-60/MX2 | Promyelocytic Leukemia | 26 | [9] |
| Phellopterin | CEM/C1 | Lymphoblastic Leukemia | 8 | [9] |
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound is mediated through the induction of programmed cell death, or apoptosis. Studies have shown that this compound treatment in HT-29 cells leads to the activation of caspase-3, caspase-8, and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[5] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Furthermore, this compound has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in a dose-dependent manner in HT-29 cells.[5] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
Chalepin has also been shown to induce apoptosis and cause cell cycle arrest at the S phase in A549 lung cancer cells.[4]
Signaling Pathway for this compound-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalepin: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Probing the Therapeutic Potential of Rutamarin Derivatives: A Technical Guide to their Antiviral and Cytotoxic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural dihydrofuranocoumarin, and its synthetic derivatives have emerged as a promising class of bioactive compounds with significant potential in antiviral and anticancer research. This technical guide provides an in-depth overview of the antiviral and cytotoxic activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Data Presentation: Antiviral and Cytotoxic Activities
The biological activities of this compound and its derivatives have been evaluated against various viruses and cancer cell lines. The following tables summarize the key quantitative data, including 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which indicates the therapeutic window of a compound.
Antiviral Activity
This compound and its derivatives have demonstrated notable activity against several viruses, particularly herpesviruses.
Table 1: Antiviral Activity of this compound and its Derivatives
| Compound | Virus | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (+)-Rutamarin | Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Lytic DNA Replication | 1.12 | >100 | 84.14 | [1][2] |
| KSHV | Virion Production | 1.62 | [1][2] | |||
| (+)-Rutamarin | Epstein-Barr Virus (EBV) | Lytic DNA Replication | 7.0 | [3][4] | ||
| (-)-Rutamarin | EBV | Lytic DNA Replication | 13.8 | [5] | ||
| (-)-Chalepin | EBV | Lytic DNA Replication | 69.9 | [5] | ||
| Derivative 4m | EBV | Lytic DNA Replication | 1.5 | 801 | [3][4] | |
| Derivative 4n | EBV | Lytic DNA Replication | 0.32 | 211 | [3][4] | |
| Derivative 4p | EBV | Lytic DNA Replication | 0.83 | >120 | [3][4] | |
| Derivative 3g | EBV | Lytic DNA Replication | 0.76 | 56 | [5] |
Note: The specific structures of derivatives 4m, 4n, 4p, and 3g are detailed in the originating research publication.
Cytotoxic Activity
The cytotoxic properties of this compound have been investigated across a panel of human cancer cell lines.
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| This compound | HT29 | Colon Adenocarcinoma | SRB | 5.6 | [6][7] |
| This compound | MCF7 | Breast Adenocarcinoma | SRB | - | [6][7] |
| This compound | HCT116 | Colorectal Carcinoma | - | - | [5] |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | - | No activity | [5] |
| This compound | HEP-G2 | Hepatocellular Carcinoma | MTT | - | [8] |
| This compound | L5178Y-R | Murine Lymphoma | MTT | - | [8] |
| This compound | CCD-18Co | Normal Colon Fibroblast | SRB | Not toxic | [6][7] |
| This compound | MRC-5 | Normal Lung Fibroblast | - | No activity | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for reproducing and building upon these findings.
Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Add different concentrations of the test compounds to the wells and incubate for the desired duration.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]
Antiviral Assays
This assay quantifies the inhibition of viral DNA synthesis during the lytic cycle of Epstein-Barr virus.
-
Cell Culture and Induction: Culture EBV-positive cells (e.g., Akata or P3HR-1 cells) and induce the lytic cycle using an appropriate stimulus (e.g., anti-human IgG for Akata cells or TPA and sodium butyrate for P3HR-1 cells).[4]
-
Compound Treatment: Simultaneously treat the induced cells with various concentrations of the this compound derivatives.
-
DNA Extraction: After a defined incubation period (e.g., 48 or 96 hours), harvest the cells and extract total DNA using a commercial kit.[4]
-
Quantitative PCR (qPCR): Quantify the amount of EBV DNA relative to a cellular housekeeping gene (e.g., β-actin) using qPCR.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits EBV DNA replication by 50% compared to the untreated control.
This assay measures the effect of a compound on the production of new infectious virus particles.
-
Cell Culture and Induction: Culture KSHV-positive cells (e.g., BCBL-1) and induce the lytic cycle with an agent like 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Compound Treatment: Treat the induced cells with different concentrations of the test compounds.
-
Virion Harvesting: After a suitable incubation period (e.g., 5-7 days), collect the cell culture supernatant.[6]
-
Virion Purification: Clear the supernatant of cells and debris by centrifugation and filtration. Purify and concentrate the virions using ultracentrifugation through a sucrose or Histodenz gradient.[1][6]
-
Quantification of Virion DNA: Extract viral DNA from the purified virions and quantify it using qPCR.
-
Data Analysis: The EC50 value is determined as the compound concentration that reduces the production of virion-associated DNA by 50%.
Molecular Mechanisms and Signaling Pathways
The antiviral and cytotoxic effects of this compound derivatives are attributed to their interaction with specific cellular and viral targets. This section visualizes the key signaling pathways modulated by these compounds.
Antiviral Mechanism: Inhibition of Human Topoisomerase IIα
The anti-KSHV activity of (+)-Rutamarin is mediated by the inhibition of human topoisomerase IIα, an enzyme essential for viral DNA replication.[1][2]
Figure 1. Inhibition of KSHV replication by (+)-Rutamarin via Topoisomerase IIα.
Cytotoxic Mechanism: Induction of Apoptosis
This compound induces apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, leading to the activation of executioner caspases.[6][7]
Figure 2. this compound-induced apoptosis signaling cascade.
Modulation of NF-κB and STAT3 Signaling
This compound derivatives have also been shown to modulate key inflammatory and cell survival pathways, such as NF-κB and STAT3, which are often dysregulated in cancer.
Figure 3. Inhibition of NF-κB and STAT3 pathways by this compound derivatives.
Conclusion
The data and methodologies presented in this technical guide underscore the significant potential of this compound and its derivatives as lead compounds for the development of novel antiviral and anticancer therapies. The potent activity against herpesviruses, coupled with selective cytotoxicity towards cancer cells, warrants further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy. The elucidation of their mechanisms of action, particularly the inhibition of topoisomerase IIα and the induction of apoptosis, provides a solid foundation for future drug design and optimization efforts. This guide serves as a comprehensive resource to facilitate and inspire continued research in this promising area of medicinal chemistry and pharmacology.
References
- 1. Host and Viral Proteins in the Virion of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virion Proteins of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Purity Isolation of Rutamarin using Liquid-Liquid Chromatography
Introduction
Rutamarin, a natural dihydrofuranocoumarin, has garnered significant interest within the scientific community for its potential therapeutic properties. Found in plants of the Ruta genus, particularly Ruta graveolens L., it has demonstrated notable biological activities.[1][2] This application note details an efficient and rapid protocol for the isolation of high-purity this compound from a dichloromethane extract of Ruta graveolens L. utilizing liquid-liquid chromatography (LLC). This method offers a significant improvement over traditional solid-phase chromatographic techniques, which are often associated with longer separation times, higher solvent consumption, and potential for irreversible sample adsorption.[1][3]
Instrumentation and Reagents
-
Liquid-Liquid Chromatography System: A spectrum high-performance countercurrent chromatograph equipped with both analytical (22 mL, 0.8 mm i.d.) and semipreparative (136 mL, 1.6 mm i.d.) PTFE coils. The system should be connected to a suitable pump and a UV detector.[3]
-
Solvents: Analytical and LC grade n-hexane, ethyl acetate, methanol, and water are required.[1]
-
Plant Material: Dried roots of Ruta graveolens L.
-
Extraction Solvent: Dichloromethane (DCM).
Experimental Protocols
1. Preparation of Dichloromethane Extract
-
Air-dry the roots of Ruta graveolens L. and grind them into a fine powder.
-
Perform extraction with dichloromethane to obtain a crude extract.
-
Evaporate the solvent to yield the final crude dichloromethane extract (DCM).
2. Selection of Biphasic Solvent System
The selection of an appropriate biphasic solvent system is a critical step in liquid-liquid chromatography. The partition coefficient (P) of the target compound, this compound (Prut), is used as the primary screening parameter. Prut is calculated by dividing the concentration of this compound in the stationary (upper) phase by its concentration in the mobile (lower) phase.[1] A range of n-hexane:ethyl acetate:methanol:water (HEMWat) solvent systems are evaluated to determine the optimal system for separation.
3. Liquid-Liquid Chromatography (LLC) Protocol
-
Prepare the selected HEMWat biphasic solvent system by mixing the four solvents in the desired volumetric ratio.
-
Thoroughly equilibrate the mixture in a separatory funnel and allow the two phases to separate.
-
Fill the LLC column with the stationary phase (typically the upper phase).
-
Dissolve the crude DCM extract in a suitable volume of the solvent system.
-
Inject the sample into the LLC system.
-
Pump the mobile phase (typically the lower phase) through the column at a defined flow rate.
-
Monitor the effluent using a UV detector at a wavelength of 335 nm.[1]
-
Collect the fractions containing the purified this compound.
-
Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Results and Data Presentation
The efficiency of different HEMWat solvent systems for the isolation of this compound was evaluated based on the partition coefficient, separation time, yield, and purity of the final product. The results are summarized in the tables below.
Table 1: Partition Coefficients of this compound in Various HEMWat Solvent Systems
| Solvent System (n-hexane:ethyl acetate:methanol:water, v/v/v/v) | Partition Coefficient (Prut) |
| 5:2:5:2 | 1.39 |
| 3:1:3:1 | 1.10 |
| 4:1:4:1 | 0.77 |
Data sourced from Kozioł et al., 2020.[1]
Table 2: Comparison of LLC Separation Parameters for this compound Isolation
| Solvent System (HEMWat, v/v/v/v) | Separation Time (min) | Yield of this compound | Purity of this compound |
| 5:2:5:2 | Longer separation time | Slightly higher amount | Not the highest |
| 3:1:3:1 | Intermediate | Intermediate | Highest Purity |
| 4:1:4:1 | 17 | 2.13 mg (~97.6%) | High |
Data interpretation based on Kozioł et al., 2020.[1][2]
The HEMWat system with a ratio of 3:1:3:1 (v/v/v/v) was found to yield this compound with the highest purity.[1] The system with a 4:1:4:1 ratio provided the shortest separation time.[1][2]
Visualizations
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
This application note provides a detailed and efficient protocol for the isolation of high-purity this compound from Ruta graveolens L. using liquid-liquid chromatography. The use of the HEMWat biphasic solvent system allows for rapid and effective separation, yielding a high-purity product. This method is a valuable tool for researchers and professionals in drug development and natural product chemistry.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity [mdpi.com]
High-Purity Rutamarin Extraction from Ruta Species for Research Applications
Application Notes and Protocols
Introduction
Rutamarin is a natural dihydrofuranocoumarin found in various Ruta species, including Ruta graveolens and Ruta angustifolia.[1][2] This compound has garnered significant interest within the research and drug development communities due to its diverse pharmacological activities. Notably, this compound has demonstrated potent cytotoxic effects against several cancer cell lines, inducing apoptosis and cell cycle arrest.[2][3][4] It has also been identified as an inhibitor of human monoamine oxidase B (hMAO-B), suggesting its potential in neuroprotective research.[1][5][6]
These application notes provide detailed protocols for the extraction and purification of high-purity this compound from Ruta species, specifically for use in research settings. The methodologies are compiled from peer-reviewed studies to ensure reproducibility and reliability. Additionally, this document outlines protocols for evaluating the biological activity of the extracted this compound and summarizes key quantitative data for easy reference.
Data Presentation
Table 1: this compound Content and Extraction Yields from Ruta Species
| Plant Species | Plant Part | Extraction Solvent | This compound Content in Extract | Purification Method | Final Yield of High-Purity this compound | Reference |
| Ruta angustifolia | Aerial Parts | 90% Aqueous Methanol | 0.046 mg/mL (Methanol Extract) | HPLC | Not Specified | [2] |
| Ruta angustifolia | Aerial Parts | Chloroform (after partitioning) | 0.075 mg/mL (Chloroform Extract) | HPLC | Not Specified | [2] |
| Ruta graveolens | Roots | Dichloromethane | 5.33 ± 0.24 mg / 100 mg dry extract | Liquid-Liquid Chromatography | 40-53% from crude extract | [1] |
Table 2: In Vitro Biological Activity of this compound
| Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |
| HT29 (Colon Adenocarcinoma) | Cytotoxicity | Cell Viability | 5.6 µM | [2][3] |
| MCF7 (Breast Cancer) | Cytotoxicity | Cell Growth Inhibition | Active (Specific IC₅₀ not provided) | [7] |
| HCT116 (Colon Cancer) | Cytotoxicity | Cell Growth Inhibition | Active (Specific IC₅₀ not provided) | [7] |
| CCD-18Co (Normal Colon Fibroblast) | Cytotoxicity | Cell Viability | Not Toxic | [2][4] |
| Human MAO-B | Enzyme Inhibition | hMAO-B Activity | 95.26% inhibition at 6.17 µM | [1][5] |
| Human MAO-A | Enzyme Inhibition | hMAO-A Activity | 25.15% inhibition at 6.17 µM | [1][5] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound from Ruta angustifolia
This protocol is adapted from studies demonstrating the extraction of this compound from the aerial parts of Ruta angustifolia.[2][7]
1. Plant Material Preparation: a. Collect fresh aerial parts of Ruta angustifolia. b. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight. c. Once completely dry, grind the material into a fine powder using a mechanical grinder.
2. Maceration and Extraction: a. Soak the powdered plant material in 90% aqueous methanol at room temperature for 72 hours.[2] The typical ratio of plant material to solvent is 1:10 (w/v). b. After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. c. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.
3. Solvent-Solvent Partitioning (Fractionation): a. Dissolve the crude methanol extract in a mixture of chloroform and water (1:1 v/v) in a separatory funnel. b. Shake the funnel vigorously and allow the layers to separate. c. Collect the lower chloroform layer. This is the chloroform-soluble extract, which is enriched with this compound.[2] d. The upper aqueous layer can be further partitioned with ethyl acetate to isolate other compounds, if desired.[2] e. Evaporate the solvent from the chloroform-soluble extract using a rotary evaporator to yield the dried chloroform fraction.
Protocol 2: High-Purity this compound Isolation by Liquid-Liquid Chromatography (LLC)
This protocol is based on an efficient method for isolating high-purity this compound from a dichloromethane extract of Ruta graveolens roots.[1] This method is advantageous as it avoids irreversible adsorption of the sample onto a solid support.[1]
1. Crude Extract Preparation: a. Perform an ultrasound-assisted extraction of dried and ground Ruta graveolens roots with dichloromethane (3 x 160 mL for 40 g of plant material) for 30 minutes at room temperature.[1] b. Combine the extracts and evaporate the solvent to obtain the crude dichloromethane extract.
2. Liquid-Liquid Chromatography: a. Instrumentation: A centrifugal partition chromatograph (CPC) or countercurrent chromatograph (CCC) is required. b. Biphasic Solvent System: Prepare the HEMWat solvent system consisting of n-hexane-ethyl acetate-methanol-water. A recommended ratio for optimal separation is 3/1/3/1 (v/v/v/v).[1] c. Procedure: i. Equilibrate the LLC system with the biphasic solvent system. ii. Dissolve the crude dichloromethane extract in a suitable volume of the solvent mixture. iii. Inject the sample into the LLC system. iv. Elute the compounds with the mobile phase. v. Collect fractions and monitor the effluent using a UV detector. vi. Analyze the collected fractions for the presence and purity of this compound using analytical HPLC-DAD. d. Post-Processing: i. Combine the fractions containing high-purity this compound. ii. Evaporate the solvent to obtain the purified this compound. The purity can be expected to be >97%.[6]
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is essential for determining the purity of the isolated this compound and for its quantification in various extracts.[2]
1. Instrumentation and Conditions: a. HPLC System: An analytical HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).[2] b. Column: Agilent XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent. c. Mobile Phase: A gradient of acetonitrile (A) and water (B). d. Flow Rate: 1 mL/min. e. Detection Wavelength: Monitor at 200 nm.[2] f. Injection Volume: 5-10 µL.
2. Sample and Standard Preparation: a. Standard: Prepare a stock solution of high-purity this compound standard in methanol (e.g., 1.0 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 0.005 to 0.10 mg/mL).[2] b. Sample: Dissolve the isolated this compound or the crude/fractionated extracts in methanol (e.g., 1.0 mg/mL). c. Filter all solutions through a 0.45 µm membrane filter before injection.[2]
3. Analysis: a. Inject the standards to construct a calibration curve by plotting peak area against concentration. b. Inject the samples and determine the concentration of this compound based on the calibration curve. c. The purity of the isolated compound can be determined by the percentage of the total peak area corresponding to the this compound peak. A pure sample should show a single peak at the characteristic retention time for this compound (around 34.472 min under specific conditions).[2]
Protocol 4: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol describes the use of the sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of the purified this compound on cancer cell lines.[2][4]
1. Cell Culture: a. Culture the desired cancer cell line (e.g., HT29) and a normal cell line (e.g., CCD-18Co) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Plating: a. Harvest the cells and determine the cell density using a hemocytometer. b. Plate the cells in 96-well microtiter plates at a density of 3 x 10⁴ cells/mL.[2] c. Incubate the plates for 24 hours to allow for cell attachment.
3. Treatment with this compound: a. Prepare a stock solution of purified this compound in DMSO. b. Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µg/ml).[2] c. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. d. Incubate the plates for 72 hours.[2]
4. SRB Staining and Measurement: a. After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. b. Wash the plates five times with slow-running tap water and allow them to air dry. c. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes. d. Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. e. Add 10 mM Tris base solution to each well to dissolve the bound stain. f. Read the absorbance on a microplate reader at 515 nm.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction, purification, and bioactivity assessment.
Signaling Pathway
Caption: this compound-induced extrinsic apoptotic pathway in cancer cells.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gaexcellence.com [gaexcellence.com]
Application Note: In Vitro Fluorometric Assay for Rutamarin's MAO-B Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters in the brain.[1][2] Its dysregulation is implicated in several neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[1][3][4] Consequently, the identification and characterization of MAO-B inhibitors are of significant interest in drug discovery. Rutamarin, a natural coumarin derivative, has been identified as a potent and selective inhibitor of human MAO-B (hMAO-B).[1][4][5][6] This application note provides a detailed protocol for determining the inhibitory activity of this compound against MAO-B using a sensitive in vitro fluorometric assay.
The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO-B substrate.[7][8][9] In the presence of a specific probe and a developer enzyme (like Horseradish Peroxidase), H₂O₂ generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-B activity. The presence of an inhibitor, such as this compound, will lead to a decrease in the rate of fluorescence generation.
Principle of the Assay
The fluorometric assay for MAO-B inhibition involves a coupled enzymatic reaction. First, MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine or a specific MAO-B substrate), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ then reacts with a sensitive, non-fluorescent probe in the presence of a peroxidase (developer) to yield a highly fluorescent product. The intensity of the fluorescence, measured at specific excitation and emission wavelengths, is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. When an inhibitor like this compound is present, it binds to MAO-B, reducing its catalytic activity and causing a decrease in the fluorescence signal.
Quantitative Data Summary
The inhibitory effect of this compound on MAO-B activity can be quantified by determining the percentage of inhibition at a specific concentration or by calculating the half-maximal inhibitory concentration (IC₅₀) value.
| Compound | Concentration | Enzyme | % Inhibition | Selectivity Index (SI)¹ |
| This compound | 6.17 µM | hMAO-B | 95.26%[1][4] | 3.79[4] |
| This compound | 6.17 µM | hMAO-A | 25.15%[1][4] | |
| Ruta graveolens L. DCM Extract | 9.78 mg/mL | hMAO-B | 89.98%[1][4] | 1.02[4] |
| Ruta graveolens L. DCM Extract | 9.78 mg/mL | hMAO-A | 88.22%[1][4] |
¹Selectivity Index (SI) is calculated as the ratio of % inhibition of hMAO-B to % inhibition of hMAO-A.
Experimental Protocols
This protocol is adapted from commercially available MAO-B inhibitor screening kits and published research.[1][4][7][8][10]
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine or a proprietary substrate)
-
High-Sensitivity Fluorescent Probe (e.g., GenieRed Probe, OxiRed Probe)[8][10]
-
Developer (Peroxidase enzyme)
-
This compound (Test Inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters for ~535/587 nm[8][9][10]
-
Ultrapure water
-
Proper solvent for dissolving this compound (e.g., DMSO)
Reagent Preparation
-
MAO-B Assay Buffer: Bring to room temperature before use.
-
MAO-B Enzyme: Reconstitute the lyophilized enzyme with the recommended volume of MAO-B Assay Buffer to prepare the stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MAO-B Substrate: Reconstitute with ultrapure water to the desired stock concentration. Store at -20°C.
-
Fluorescent Probe: The probe is often supplied in DMSO. Bring to room temperature before use. Protect from light.
-
Developer: Reconstitute the lyophilized developer with MAO-B Assay Buffer. Store at -20°C.
-
This compound (Test Inhibitor): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired test concentrations (e.g., 10x the final concentration) with MAO-B Assay Buffer. The final solvent concentration in the assay should not exceed 2%.[8][11]
-
Selegiline (Positive Control): Prepare a stock solution and working solutions in a similar manner to the test inhibitor.
Assay Procedure
-
Plate Setup:
-
Add 10 µL of the diluted this compound solutions to the designated "Test Inhibitor" wells.
-
Add 10 µL of the diluted Selegiline solution to the "Positive Control" wells.
-
Add 10 µL of MAO-B Assay Buffer to the "Enzyme Control" (EC) wells (representing 100% enzyme activity).
-
Add 10 µL of MAO-B Assay Buffer to the "Blank Control" wells.
-
-
MAO-B Enzyme Addition:
-
Prepare the MAO-B Enzyme Working Solution by diluting the MAO-B enzyme stock solution in MAO-B Assay Buffer according to the manufacturer's instructions (a 1:5 dilution is common).[7][8]
-
Add 50 µL of the MAO-B Enzyme Working Solution to the "Test Inhibitor", "Positive Control", and "Enzyme Control" wells.
-
Add 50 µL of MAO-B Assay Buffer to the "Blank Control" wells.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the MAO-B Substrate Solution by mixing the MAO-B Substrate, Fluorescent Probe, and Developer in MAO-B Assay Buffer according to the kit's protocol.[8]
-
Add 40 µL of the MAO-B Substrate Solution to all wells.
-
Mix the contents of the wells thoroughly.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-40 minutes using a microplate reader.[8][10][11]
-
Set the excitation wavelength to ~535 nm and the emission wavelength to ~587 nm.[8][9][10]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30-60 minutes) at 37°C, protected from light, and then measure the fluorescence.
-
Data Analysis
-
Calculate the rate of reaction: For kinetic assays, determine the slope of the linear portion of the fluorescence versus time plot for each well.
-
Calculate the percentage of inhibition: % Inhibition = [ (Rate of EC - Rate of Inhibitor) / Rate of EC ] * 100 Where:
-
Rate of EC = Reaction rate in the Enzyme Control well.
-
Rate of Inhibitor = Reaction rate in the Test Inhibitor or Positive Control well.
-
-
Determine the IC₅₀ value: Perform the assay with a range of this compound concentrations and plot the % inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of this compound that causes 50% inhibition of MAO-B activity.
Visualizations
MAO-B Inhibition Signaling Pathway
Caption: MAO-B inhibition and fluorescence detection pathway.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Experimental workflow for the fluorometric MAO-B assay.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 10. abcam.cn [abcam.cn]
- 11. content.abcam.com [content.abcam.com]
Application Note: Sulforhodamine B (SRB) Cytotoxicity Assay Protocol for Rutamarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutamarin, a natural coumarin compound, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a promising candidate for anticancer drug development.[1][2] The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for in vitro cytotoxicity screening and cell density determination.[3][4][5] Its principle is based on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5][6] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of living cells.[6] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the SRB assay.
Principle of the SRB Assay
The SRB assay is a cell biomass-based method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to cellular proteins.[5][7] The workflow involves fixing the cells with trichloroacetic acid (TCA), which precipitates cellular macromolecules, including proteins. After fixation, the cells are stained with the SRB solution. Unbound dye is then washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).[8] The absorbance of the solubilized dye is measured spectrophotometrically, providing a sensitive and linear measure of cell number.[3][4]
References
- 1. gaexcellence.com [gaexcellence.com]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Application Notes and Protocols for Studying Rutamarin-Induced Apoptosis via Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural coumarin compound, has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Monitoring the activation of these enzymes is crucial for elucidating the mechanism of action of this compound and other potential therapeutic compounds. These application notes provide detailed protocols for various caspase activation assays to study this compound-induced apoptosis, enabling researchers to quantify and characterize this critical cellular process.
Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies have indicated that this compound-induced apoptosis in HT29 colon cancer cells involves the activation of caspases-3, -8, and -9.[1][2][3]
Data Presentation: Quantitative Analysis of this compound-Induced Caspase Activation
The following table summarizes the dose-dependent activation of caspases-3, -8, and -9 in HT29 colon adenocarcinoma cells treated with this compound for 72 hours. The data clearly indicates a significant increase in the activity of all three caspases, with a particularly strong activation of caspase-8, suggesting a primary involvement of the extrinsic apoptotic pathway.[1]
| Caspase | This compound Concentration (µM) | Fold Increase in Activity (vs. Untreated Control) |
| Caspase-3 | 5.6 | ~10-fold |
| Caspase-8 | 5.6 | ~15-fold |
| Caspase-9 | 5.6 | ~4-fold |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures described, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to use commercially available kits and follow the manufacturer's instructions, as buffer compositions and substrate concentrations can vary.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3 by detecting the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA.[4] The absorbance of pNA is measured at 405 nm.
Materials:
-
Cells treated with this compound and appropriate controls
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2x reaction buffer, DTT, and DEVD-pNA substrate)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture until they reach the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Normalize the protein concentration of all samples to 50-200 µg of total protein in 50 µL of cell lysis buffer.[5]
-
-
Caspase-3 Assay:
-
To each well of a 96-well plate, add 50 µL of the normalized cell lysate.
-
Prepare the reaction buffer by adding DTT to the 2x reaction buffer as per the kit instructions.
-
Add 50 µL of the 2x reaction buffer with DTT to each well containing cell lysate.[5][6]
-
Add 5 µL of the DEVD-pNA substrate to each well.[5]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[4]
-
Subtract the background reading (from wells with lysis buffer and substrate but no cell lysate).
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to the untreated control.
-
Protocol 2: Fluorometric Caspase-8 Activity Assay
This assay is more sensitive than the colorimetric assay and measures the fluorescence of a reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC) after cleavage from a specific caspase-8 substrate (IETD-AFC).
Materials:
-
Cells treated with this compound and appropriate controls
-
Caspase-8 fluorometric assay kit (containing cell lysis buffer, 2x reaction buffer, DTT, and IETD-AFC substrate)
-
PBS
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm
-
Black 96-well microplate
Procedure:
-
Cell Preparation and Lysis: Follow steps 1 and 2 from the Colorimetric Caspase-3 Activity Assay protocol.
-
Protein Quantification: Follow step 3 from the Colorimetric Caspase-3 Activity Assay protocol.
-
Caspase-8 Assay:
-
Add 50 µL of normalized cell lysate to each well of a black 96-well plate.
-
Prepare the reaction buffer with DTT as per the kit instructions.
-
Add 50 µL of the 2x reaction buffer with DTT to each well.
-
Add 5 µL of the IETD-AFC substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Subtract the background fluorescence.
-
Calculate the fold increase in caspase-8 activity relative to the untreated control.
-
Protocol 3: Luminometric Caspase-9 Activity Assay
This highly sensitive assay measures light output from a luciferase reaction that is dependent on the cleavage of a specific luminogenic substrate by caspase-9.
Materials:
-
Cells treated with this compound and appropriate controls
-
Caspase-Glo® 9 Assay kit (or equivalent)
-
PBS
-
Luminometer
-
White-walled 96-well microplate
Procedure:
-
Cell Preparation: Follow step 1 from the Colorimetric Caspase-3 Activity Assay protocol.
-
Assay Reagent Preparation:
-
Reconstitute the lyophilized Caspase-Glo® 9 substrate with the provided buffer to create the Caspase-Glo® 9 Reagent.[7]
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Caspase-9 Assay:
-
Add 100 µL of cell suspension, medium, or PBS to each well of a white-walled 96-well plate.
-
Add 100 µL of the Caspase-Glo® 9 Reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence.
-
Calculate the fold increase in caspase-9 activity relative to the untreated control.
-
Protocol 4: Western Blotting for Cleaved Caspase-3
Western blotting provides a semi-quantitative method to visualize the cleavage of pro-caspase-3 (inactive) into its active fragments.
Materials:
-
Cells treated with this compound and appropriate controls
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest and wash cells as previously described.
-
Lyse the cell pellet in RIPA buffer with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000) for 1-2 hours at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Perform densitometric analysis to quantify the relative levels of cleaved caspase-3.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers studying this compound-induced apoptosis. By employing these caspase activation assays, scientists can effectively quantify the apoptotic response, identify the key signaling pathways involved, and further characterize the therapeutic potential of this compound and other novel compounds. The combination of quantitative activity assays and semi-quantitative Western blotting offers a robust approach to understanding the molecular mechanisms of drug-induced cell death.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. abcam.com [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Caspase-Glo® 9 Assay Protocol [promega.sg]
- 8. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Rutamarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural coumarin compound isolated from Ruta angustifolia, has demonstrated significant cytotoxic activity against various cancer cell lines.[1] Notably, it exhibits selective toxicity towards cancer cells while showing minimal effect on normal cells, making it a promising candidate for anticancer drug development.[1][2][3] One of the key mechanisms underlying this compound's anticancer effect is the induction of cell cycle arrest and apoptosis.[1][2][4] These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle of cancer cells, including detailed experimental protocols and data interpretation.
Principle of Cell Cycle Analysis
The eukaryotic cell cycle is a fundamental process that governs cell proliferation and is tightly regulated by a series of checkpoints. This process consists of four distinct phases: G0/G1 (Gap 1), S (DNA synthesis), G2 (Gap 2), and M (mitosis). In cancer, the regulation of the cell cycle is often disrupted, leading to uncontrolled cell division. Many anticancer agents, including this compound, exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific checkpoints and subsequently inducing programmed cell death (apoptosis).
This compound has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in a dose-dependent manner in cancer cells, such as the HT29 colon adenocarcinoma cell line.[1][2] This arrest is associated with the activation of apoptotic pathways, as evidenced by the activation of caspases 3, 8, and 9.[1][2][3] The analysis of cell cycle distribution using flow cytometry with propidium iodide (PI) staining is a standard method to quantify the percentage of cells in each phase of the cell cycle following drug treatment.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of HT29 colon cancer cells after 72 hours of treatment.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65.54 | 25.12 | 9.34 |
| 8 | 75.26 | 10.55 | 14.19 |
| 14 | 76.20 | 8.98 | 14.82 |
| 28 | 76.58 | 7.65 | 15.77 |
Note: The data presented is based on findings reported in the literature and serves as an illustrative example.[2] Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare different concentrations of this compound (e.g., 8 µM, 14 µM, and 28 µM) in the complete cell culture medium from the stock solution.[2] A vehicle control (DMSO) with a concentration equivalent to the highest this compound concentration should also be prepared.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4]
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the analysis of DNA content to determine the cell cycle distribution in this compound-treated cancer cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cells at 1200 rpm for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 30 minutes at 4°C. Cells can be stored in 70% ethanol at 4°C for up to two weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5 minutes to ensure only DNA is stained.
-
Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression levels of key cell cycle regulatory proteins (e.g., p53, p21, cyclins, CDKs) in cancer cells treated with this compound.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 12,000 g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Visualizations
References
Application Note: Quantification of Rutamarin in Plant Extracts by HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin is a natural dihydrofuranocoumarin found in various plant species, notably from the Ruta genus, such as Ruta graveolens (common rue).[1][2] This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method is validated to ensure reliability and reproducibility of results.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase gradient. A Diode-Array Detector (DAD) is employed for the detection and quantification of this compound by monitoring its absorbance at a specific wavelength, which has been determined to be 335 nm.[1][3] Quantification is performed using an external standard calibration curve.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
This protocol describes the extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., aerial parts of Ruta graveolens)
-
Dichloromethane (HPLC grade)
-
Ultrasonic bath
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried and powdered plant material.
-
Transfer the material to a suitable flask.
-
Add 100 mL of dichloromethane to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[1]
-
Filter the extract through filter paper.
-
Repeat the extraction process two more times with fresh solvent on the plant residue to ensure complete extraction.
-
Combine all the filtrates.
-
Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol or mobile phase) to a final concentration appropriate for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-DAD System and Chromatographic Conditions
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD). A Shimadzu HPLC system is an example of a suitable instrument.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |
| Gradient | 0-10 min, 83% A; 40 min, 30% A; 45 min, 0% A; 50-60 min, 83% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 335 nm[1][3] |
Preparation of Standard Solutions
Materials:
-
This compound reference standard (of known purity)
-
Methanol (HPLC grade)
Procedure:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the expected linear range of the assay (e.g., 25, 50, 100, 150, 200, 250 µg/mL).[1]
Method Validation Protocol
To ensure the reliability of the quantitative results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (solvent) and a placebo (matrix without analyte) chromatogram. The peak purity can be checked using the DAD.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area of this compound against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (R²) of the regression line.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies on samples spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. Precision is expressed as the relative standard deviation (%RSD).
-
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and assessment of the method's performance.
Table 1: Linearity of this compound Quantification
| Parameter | Value |
| Linearity Range | 25 - 250 µg/mL[1] |
| Regression Equation | y = 19373x - 31740[1] |
| Correlation Coefficient (R²) | 0.9998[1] |
Table 2: LOD, LOQ, Accuracy, and Precision of the HPLC-DAD Method for this compound
(Note: The following values are representative examples and should be determined experimentally during method validation.)
| Parameter | Sub-parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | - | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | - | 1.5 µg/mL | - |
| Accuracy (Recovery) | Low Conc. (80%) | 98.5% | 80 - 120% |
| Medium Conc. (100%) | 101.2% | 80 - 120% | |
| High Conc. (120%) | 99.8% | 80 - 120% | |
| Precision (%RSD) | Repeatability (Intra-day) | < 2% | ≤ 2% |
| Intermediate Precision (Inter-day) | < 3% | ≤ 3% |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
Conclusion
The described HPLC-DAD method provides a reliable and robust approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation, chromatographic analysis, and method validation ensure the accuracy and precision of the results. This application note serves as a valuable resource for researchers and professionals involved in the analysis of natural products and the development of herbal-based pharmaceuticals. Proper method validation is paramount to guarantee the quality and consistency of the analytical data.
References
Application Notes and Protocols for the Structural Elucidation of Rutamarin using NMR and MS Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural dihydrofuranocoumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in plants of the Rutaceae family, such as Ruta graveolens, this compound has been investigated for various biological activities. Accurate structural elucidation is the cornerstone of understanding its structure-activity relationships and is paramount for any further drug development endeavors. This document provides detailed application notes and experimental protocols for the comprehensive structural characterization of this compound using modern Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.
Data Presentation
The structural elucidation of this compound was accomplished through a combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were acquired in Methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for this compound (600 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 4 | 7.85 | s | - | 1H |
| 5 | 7.55 | s | - | 1H |
| 2'-H | 6.10 | dd | 17.4, 10.8 | 1H |
| 2'-Ha | 5.15 | d | 17.4 | 1H |
| 2'-Hb | 5.10 | d | 10.8 | 1H |
| 2 | 5.05 | t | 8.9 | 1H |
| 3-Ha | 3.35 | dd | 17.0, 8.9 | 1H |
| 3-Hb | 2.90 | dd | 17.0, 8.9 | 1H |
| OAc | 1.95 | s | - | 3H |
| 1'-(CH₃)₂ | 1.45 | s | - | 6H |
| 3'-(CH₃)₂ | 1.40 | s | - | 6H |
Table 2: ¹³C NMR Data for this compound (151 MHz, CD₃OD)
| Position | δ (ppm) | Carbon Type |
| 7 | 163.0 | C |
| OAc (C=O) | 172.1 | C |
| 9 | 157.8 | C |
| 8a | 156.0 | C |
| 2' | 145.5 | CH |
| 4a | 145.0 | C |
| 4 | 140.0 | CH |
| 2' | 112.5 | CH₂ |
| 5 | 110.0 | CH |
| 6 | 115.5 | C |
| 8 | 100.0 | C |
| 2 | 90.5 | CH |
| 3' | 85.5 | C |
| 1' | 40.0 | C |
| 3 | 29.5 | CH₂ |
| OAc (CH₃) | 22.0 | CH₃ |
| 1'-(CH₃)₂ | 25.0 | CH₃ |
| 3'-(CH₃)₂ | 27.0 | CH₃ |
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provided insights into its fragmentation pattern.
Table 3: High-Resolution and Tandem Mass Spectrometry Data for this compound
| Ion | m/z (experimental) | m/z (calculated) | Formula |
| [M+H]⁺ | 357.1718 | 357.1702 | C₂₁H₂₅O₅ |
Table 4: Key MS/MS Fragments of this compound ([M+H]⁺ at m/z 357.17)
| m/z | Proposed Fragment |
| 297.1483 | [M+H - C₂H₄O₂]⁺ |
| 255.1013 | [M+H - C₅H₈O₂]⁺ |
| 241.0856 | [M+H - C₆H₁₀O₂]⁺ |
| 223.0750 | [M+H - C₇H₁₀O₃]⁺ |
Experimental Protocols
The following protocols provide a general framework for the isolation and structural elucidation of this compound. Instrument parameters may need to be optimized based on the specific equipment used.
Sample Preparation and Isolation
-
Extraction: The air-dried and powdered plant material (e.g., Ruta graveolens) is extracted with a suitable solvent such as dichloromethane or methanol using techniques like sonication or maceration.
-
Solvent Evaporation: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator.
-
Purification: this compound is purified from the crude extract using chromatographic techniques. A common method is column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated methanol (CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance 600 MHz or equivalent.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~3 s.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Bruker Avance 151 MHz or equivalent.
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1 s.
-
Spectral Width: 200-240 ppm.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Use standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, set the long-range coupling constant delay to optimize for correlations over 2-3 bonds (typically around 8 Hz).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound (~10 µg/mL) is prepared in methanol or acetonitrile.
-
LC-MS/MS Analysis:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
MS/MS: Data-dependent acquisition (DDA) with collision-induced dissociation (CID). Set collision energy to a range (e.g., 20-40 eV) to obtain informative fragment spectra.
-
Visualizations
The following diagrams illustrate the workflow and key structural correlations for this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Key ¹H-¹H COSY and ¹H-¹³C HMBC correlations for this compound.
Caption: Proposed mass fragmentation pathway of protonated this compound.
Application Note: Molecular Docking Simulation of Rutamarin with Monoamine Oxidase-B (MAO-B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in silico molecular docking simulation of Rutamarin with the human Monoamine Oxidase-B (MAO-B) protein. This compound, a natural dihydrofuranocoumarin, has demonstrated significant inhibitory activity against MAO-B, a key enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] This application note outlines the scientific background, experimental procedures for molecular docking, and data interpretation. It is intended to guide researchers in performing similar computational studies to evaluate potential MAO-B inhibitors.
Introduction
Monoamine Oxidase-B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[3] Elevated MAO-B activity contributes to increased oxidative stress and the generation of neurotoxic byproducts, leading to neuronal damage.[3] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for managing neurodegenerative disorders.[3]
This compound, a natural compound isolated from Ruta graveolens L., has been identified as a potent and selective inhibitor of human MAO-B (hMAO-B).[1][2][4] In vitro studies have shown that this compound at a concentration of 6.17 µM can inhibit hMAO-B activity by 95.26%, while exhibiting significantly lower inhibition of the MAO-A isoform (25.15%).[1][2][4] Molecular docking simulations are crucial computational tools that provide insights into the binding mode and affinity of small molecules like this compound to their protein targets. These simulations are instrumental in understanding the structure-activity relationship and in the rational design of more potent and selective inhibitors. This note details the protocol for such a simulation.
Data Presentation
The following tables summarize the quantitative data from in vitro inhibition assays and in silico docking studies of this compound with MAO-B.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][4]
| Compound | Concentration (µM) | % Inhibition of hMAO-B | % Inhibition of hMAO-A |
| This compound | 6.17 | 95.26% | 25.15% |
Table 2: In Silico Docking Results for this compound Enantiomers with hMAO-B
| Enantiomer | Finding |
| (S)-Rutamarin | Binds more strongly to the hMAO-B binding cavity |
| (R)-Rutamarin | Weaker binding compared to the (S) enantiomer |
Note: Specific binding energy values for the individual enantiomers were not quantitatively reported in the primary literature, but the qualitative finding of stronger binding for the naturally occurring (S)-enantiomer was highlighted.[1][2][4]
Signaling Pathways
Inhibition of MAO-B by compounds like this compound can trigger neuroprotective signaling pathways. A key mechanism involves the upregulation of anti-apoptotic proteins and neurotrophic factors, which promote neuronal survival and plasticity. The diagram below illustrates a proposed signaling pathway initiated by MAO-B inhibition.
Caption: Proposed neuroprotective signaling pathway following MAO-B inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the molecular docking simulation of this compound with MAO-B.
Caption: General workflow for the molecular docking simulation of this compound with MAO-B.
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking simulation of this compound with human MAO-B.
1. Software and Hardware Requirements
-
Molecular Modeling Software: A licensed molecular docking software package is required (e.g., AutoDock, Glide, GOLD, or similar).
-
Visualization Software: A molecular visualization tool is necessary for analyzing results (e.g., PyMOL, Chimera, VMD).
-
Computational Resources: A high-performance computing cluster or a powerful workstation is recommended for timely completion of simulations.
2. Preparation of the MAO-B Protein Structure
-
Obtain the Crystal Structure: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2V60, which is co-crystallized with a coumarin analog inhibitor.[1]
-
Prepare the Protein:
-
Load the PDB file into the molecular modeling software.
-
Remove all water molecules and any co-crystallized ligands and ions from the structure.
-
Add hydrogen atoms to the protein, ensuring correct protonation states for all residues at physiological pH (7.4).
-
Assign appropriate partial charges to all atoms of the protein (e.g., using the Gasteiger charge calculation method).
-
Save the prepared protein structure in the appropriate file format for the docking software (e.g., PDBQT for AutoDock).
-
3. Preparation of the this compound Ligand Structures
-
Generate 3D Structures: Create the 3D structures of both (S)-Rutamarin and (R)-Rutamarin using a molecule builder or chemical drawing software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Charges and Torsion:
-
Calculate and assign partial charges to the ligand atoms.
-
Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structures in the appropriate file format.
-
4. Grid Generation and Docking Parameter Setup
-
Define the Binding Site: Identify the active site of MAO-B. This can be done by referring to the position of the co-crystallized ligand in the original PDB file. The binding site is a hydrophobic cavity containing key residues such as Tyr398, Tyr435, and Cys172.
-
Set up the Grid Box: Generate a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Configure Docking Parameters:
-
Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm for AutoDock).
-
Set the number of docking runs (e.g., 100) to ensure thorough sampling of the conformational space.
-
Keep other parameters, such as population size, maximum number of evaluations, and crossover rate, at their default or recommended values for the chosen software.
-
5. Running the Docking Simulation
-
Execute the Docking Job: Run the docking simulation for each this compound enantiomer against the prepared MAO-B protein.
-
Monitor the Simulation: Ensure the simulation runs to completion without errors.
6. Analysis and Interpretation of Results
-
Analyze Binding Poses: The docking results will be clustered based on root-mean-square deviation (RMSD). Analyze the lowest energy and most populated clusters.
-
Evaluate Binding Energy: The docking software will provide an estimated free energy of binding (e.g., in kcal/mol) for each binding pose. The pose with the lowest binding energy is considered the most favorable.
-
Visualize Interactions: Use molecular visualization software to inspect the binding pose of this compound within the MAO-B active site. Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Compare Enantiomers: Compare the binding energies and interaction patterns of the (S)- and (R)-Rutamarin enantiomers to rationalize any observed differences in their inhibitory activity.
Conclusion
This application note provides a comprehensive guide for performing a molecular docking simulation of this compound with MAO-B. By following these protocols, researchers can gain valuable insights into the molecular basis of MAO-B inhibition by this compound and other potential drug candidates. This in silico approach is a powerful tool in the early stages of drug discovery and development for neurodegenerative diseases.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. pulsus.com [pulsus.com]
Application Notes and Protocols: Rutamarin as a Tool Compound in CNS Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Rutamarin, a naturally occurring dihydrofuranocoumarin, for its use as a tool compound in Central Nervous System (CNS) research. This document details its known mechanisms of action, provides protocols for key experiments, and visualizes relevant biological pathways to facilitate its application in investigating neurological disorders.
Introduction to this compound
This compound is a bioactive compound isolated from plants of the Ruta genus, such as Ruta graveolens L.[1][2]. As a member of the coumarin family, it has garnered interest for its potential therapeutic effects. Recent studies have highlighted this compound as a promising tool for CNS research, primarily due to its selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's disease[1][2][3]. Beyond MAO-B inhibition, the broader class of furanocoumarins has been noted for potential interactions with other CNS targets, suggesting a wider utility for this compound in neuropharmacological studies.
Physicochemical Properties and Data Presentation
Below is a summary of the known quantitative data for this compound, presented for easy reference and comparison.
| Parameter | Target | Value | Assay Type | Source |
| Inhibition (%) | hMAO-B | 95.26% at 6.17 µM | In vitro fluorometric assay | [1][2][4] |
| Inhibition (%) | hMAO-A | 25.15% at 6.17 µM | In vitro fluorometric assay | [1][2][4] |
| Binding Affinity (Ki) | Cannabinoid CB2 Receptor | 7.4 ± 0.6 μM | In silico docking and in vitro displacement assay | [5] |
| Cytotoxicity (IC50) | HT29 Colon Cancer Cells | 5.6 µM | Sulforhodamine B assay | [6][7] |
| Cytotoxicity | CCD-18Co Normal Colon Cells | Not toxic | Sulforhodamine B assay | [6][7] |
Key Applications in CNS Research
This compound's established and potential mechanisms of action make it a valuable tool for investigating several areas of CNS pathophysiology.
Monoamine Oxidase B (MAO-B) Inhibition
This compound is a potent and selective inhibitor of human MAO-B[1][2]. MAO-B is a key enzyme in the degradation of dopamine and is involved in the production of reactive oxygen species (ROS) in the brain. Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease[8].
Potential Research Applications:
-
Investigating the role of MAO-B in animal models of Parkinson's disease.
-
Studying the downstream effects of MAO-B inhibition on dopamine metabolism and oxidative stress in neuronal cell cultures.
-
Screening for novel compounds with MAO-B inhibitory activity, using this compound as a positive control.
Neuroprotection
By inhibiting MAO-B, this compound can reduce the production of neurotoxic metabolites and oxidative stress, thereby exerting a neuroprotective effect[1][9]. The neuroprotective properties of natural compounds are often mediated through signaling pathways such as the PI3K/Akt pathway, which promotes cell survival[10][11][12].
Potential Research Applications:
-
Assessing the protective effects of this compound against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.
-
Investigating the modulation of neuroprotective signaling pathways (e.g., PI3K/Akt) by this compound in neuronal cells.
Anti-Neuroinflammation
Neuroinflammation, mediated by microglial activation, is a hallmark of many neurodegenerative diseases. Natural compounds can exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB[8][13][14][15][16]. While direct evidence for this compound is pending, its structural class and the known effects of MAO-B inhibitors on inflammation suggest its potential in this area[17].
Potential Research Applications:
-
Evaluating the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Investigating the impact of this compound on the activation of the NF-κB signaling pathway in microglia.
Other Potential CNS Targets
-
Cannabinoid CB2 Receptor: An in silico study, supported by an in vitro displacement assay, has suggested that this compound has a selective affinity for the cannabinoid CB2 receptor, which is involved in modulating neuroinflammation[5].
-
GABA-A Receptors: Other furanocoumarins have been shown to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS[18][19]. This suggests that this compound could be investigated for similar activity.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the CNS-related activities of this compound.
In Vitro Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is adapted from the methodology used to demonstrate this compound's selective inhibition of hMAO-B[1][3].
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B Assay Buffer
-
This compound stock solution (in DMSO)
-
Tyramine (MAO substrate)
-
Fluorescent probe for H2O2 detection (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Selegiline (positive control for MAO-B inhibition)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of hMAO-B enzyme in MAO-B Assay Buffer.
-
Prepare serial dilutions of this compound and Selegiline in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the substrate solution containing tyramine in MAO-B Assay Buffer.
-
Prepare the detection solution containing the fluorescent probe and HRP in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the hMAO-B enzyme solution.
-
Add 10 µL of the this compound dilutions, Selegiline (positive control), or vehicle (DMSO in assay buffer for negative control).
-
Incubate the plate for 10 minutes at 37°C.
-
To initiate the reaction, add 40 µL of the tyramine substrate solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 100 µL of the detection solution to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This protocol describes how to assess the neuroprotective effect of this compound against a neurotoxin-induced cell viability reduction in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).
-
After pre-treatment, add the neurotoxin (e.g., 6-OHDA) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine its neuroprotective effect.
-
Anti-Neuroinflammation Assay in Microglial Cells
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated microglial cells (e.g., BV-2 cell line).
Materials:
-
BV-2 microglial cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed BV-2 cells in a 24-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatants.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
-
-
Measurement of Cytokines (TNF-α and IL-6):
-
Use the collected cell culture supernatants.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only control to determine the anti-inflammatory effect.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the use of this compound in CNS research.
Conclusion and Future Directions
This compound presents itself as a valuable and selective tool compound for CNS research, particularly for studies involving MAO-B and its role in neurodegeneration. The provided protocols offer a starting point for researchers to explore its neuroprotective and potential anti-inflammatory properties. Future research should focus on validating its effects in in vivo models of neurological disorders, further characterizing its activity at other potential CNS targets such as the cannabinoid CB2 and GABA-A receptors, and elucidating the precise downstream signaling pathways it modulates. Such studies will further define the utility of this compound as a pharmacological tool to unravel the complex mechanisms of CNS diseases.
References
- 1. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive Impairment in the 3xTg-AD Mouse Model of Alzheimer’s Disease is Affected by Aβ-ImmunoTherapy and Cognitive Stimulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective effect of crocin against rotenone-induced Parkinson's disease in rats: Interplay between PI3K/Akt/mTOR signaling pathway and enhanced expression of miRNA-7 and miRNA-221 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 12. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 13. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Curcumin attenuates acute inflammatory injury by inhibiting the TLR4/MyD88/NF-κB signaling pathway in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into structure-activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of Rutamarin in Parkinson's Disease Models: A Proposed Investigational Framework
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief and do not halt disease progression. Rutamarin, a natural dihydrofuranocoumarin, has emerged as a compound of interest for neurodegenerative diseases. Its potential therapeutic application in Parkinson's disease is predicated on its documented activity as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme critically involved in the metabolism of dopamine and the activation of neurotoxins.[1] Furthermore, compounds structurally related to this compound, such as other coumarins and rutaecarpine, have demonstrated neuroprotective effects through the activation of the Nrf2 antioxidant pathway and inhibition of the NLRP3 inflammasome, which are key pathways implicated in the oxidative stress and neuroinflammation characteristic of PD.[2][3][4][5]
This document provides a set of proposed application notes and detailed protocols for investigating the neuroprotective effects of this compound in established in vitro and in vivo models of Parkinson's disease. While direct experimental evidence for this compound in these specific models is nascent, the following protocols are based on established methodologies and the known mechanisms of related compounds.
Proposed Mechanism of Action of this compound in Neuroprotection
This compound is hypothesized to exert neuroprotective effects through a multi-target mechanism. Firstly, as a selective MAO-B inhibitor, it can reduce the degradation of dopamine and prevent the formation of the neurotoxin MPP+ from the pro-toxin MPTP.[1] Secondly, it may activate the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant enzymes like HO-1 and protecting neurons from oxidative stress.[3][4] Thirdly, this compound may suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β.[2][6]
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutaecarpine derivative R3 attenuates atherosclerosis via inhibiting NLRP3 inflammasome-related inflammation and modulating cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutaecarpine Protects Human Endothelial Cells from Oxidative-Stress-Induced Apoptosis via TRPV1- and AhR-Mediated Nrf2 Activation [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Semisynthesis and Bioactivity Screening of Rutamarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semisynthesis of Rutamarin derivatives and protocols for screening their biological activities. This compound, a natural dihydrofuranocoumarin, and its derivatives have garnered significant interest due to their diverse pharmacological properties, including antiviral, anticancer, and neuroprotective activities. This document outlines the chemical strategies for modifying the this compound scaffold, detailed protocols for key bioactivity assays, and a summary of reported quantitative data.
Semisynthesis of this compound Derivatives
The semisynthesis of this compound derivatives typically starts from (-)-Chalepin, a structurally related natural product that can be isolated in larger quantities from plants of the Ruta genus, such as Ruta graveolens[1][2]. The core strategy involves the chemical modification of the hydroxyl group and the double bond in the dihydrofuran ring of (-)-Chalepin.
Starting Material: Isolation of (-)-Chalepin
(-)-Chalepin is the precursor for the semisynthesis of (-)-Rutamarin and its derivatives. A detailed protocol for its isolation from Ruta graveolens is described by Lin et al. (2017) and is crucial for obtaining the starting material in sufficient purity and quantity. The general workflow for isolation is as follows:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rutamarin Yield from Ruta graveolens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of Rutamarin from Ruta graveolens (common rue).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Ruta graveolens?
A1: Ultrasound-assisted extraction (UAE) with dichloromethane has been shown to be an effective method for extracting this compound.[1][2] This technique offers a balance of efficiency and simplicity. For purification, liquid-liquid chromatography (LLC) has been successfully used to isolate high-purity this compound from the crude extract.[1][3]
Q2: How can I increase the production of this compound in my Ruta graveolens cultures?
A2: The application of elicitors to in vitro cultures of Ruta graveolens can significantly enhance the biosynthesis of coumarins, including this compound. Biotic elicitors, such as lysates from Bacillus sp., and abiotic elicitors like chitin and chitosan have demonstrated effectiveness in increasing the accumulation of these secondary metabolites.[4]
Q3: What is the general biosynthetic pathway leading to this compound?
A3: this compound, a dihydrofuranocoumarin, originates from the phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine and proceeds through the formation of umbelliferone. Umbelliferone then undergoes prenylation by prenyltransferases to form intermediates like chalepin. This compound is the acetylated form of chalepin. Key enzymes in the initial stages of this pathway include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).
Q4: Are there established in vitro culture protocols for Ruta graveolens?
A4: Yes, successful in vitro propagation of Ruta graveolens has been achieved using shoot tips cultured on Murashige and Skoog (MS) medium. Shoot proliferation can be optimized by supplementing the medium with combinations of plant hormones such as benzylaminopurine (BA) and naphthaleneacetic acid (NAA).[5]
Troubleshooting Guides
Issue 1: Low this compound Yield from Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Switch to ultrasound-assisted extraction (UAE) with dichloromethane for improved efficiency. For purification of the crude extract, consider using liquid-liquid chromatography (LLC).[1][3] |
| Suboptimal Solvent Choice | Dichloromethane has been effectively used for this compound extraction.[1][2] Ensure the solvent is of high purity. |
| Inadequate Plant Material Preparation | Ensure the plant material (aerial parts) is thoroughly dried and finely ground before extraction to maximize the surface area for solvent interaction.[1] |
| Insufficient Extraction Time | For UAE, an extraction time of 30 minutes has been reported to be effective.[1] |
Issue 2: Poor Response to Elicitation in Cell Cultures
| Possible Cause | Troubleshooting Step |
| Incorrect Elicitor Concentration | Optimize the concentration of the elicitor. For chitin and chitosan, concentrations around 0.01% to 0.1% (w/v) have been shown to be effective. Higher concentrations may not necessarily lead to better yields.[4] |
| Inappropriate Timing of Elicitor Application | The growth phase of the culture at the time of elicitation is critical. Adding the elicitor during the late exponential growth phase (e.g., the 4th week of a culture cycle) has been found to be effective.[4] |
| Cell Line Viability | Ensure the cell line is healthy and actively growing before applying the elicitor. Subculture the cells at regular intervals to maintain viability. |
| Type of Elicitor | If one elicitor is not effective, consider trying others. Both biotic (e.g., Bacillus sp. lysates) and abiotic (e.g., chitin, chitosan) elicitors have been shown to induce coumarin production. |
Data Presentation
Table 1: Comparison of Extraction Methods for Coumarin Yield from Ruta Species
| Extraction Method | Plant Species | Key Findings | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ruta graveolens | Efficiently extracts this compound using dichloromethane. | [1][2] |
| Subcritical Water Extraction | Ruta chalepensis | Achieved the highest overall extraction efficiency (40.6%) at 125 °C and 60 atm. Furanocoumarin yield was maximized at 160 °C and 80 atm. | [6] |
| Supercritical CO2 Extraction | Ruta chalepensis | Lower extraction yield (7.8%) compared to other green methods. | [6] |
| Tris-HCl Buffer Extraction | Ruta graveolens | Higher total protein yield but lower lectin-like protein concentration compared to NaCl extraction. | [7] |
| NaCl Extraction | Ruta graveolens | Higher concentration of lectin-like proteins compared to Tris-HCl extraction. | [7] |
Table 2: Effect of Elicitors on Secondary Metabolite Production in Ruta graveolens In Vitro Cultures
| Elicitor | Concentration | Target Metabolite | Yield Increase | Reference |
| Chitin | 0.01% (w/v) | This compound | 133.7 µg/g dry weight | |
| Chitosan | 0.1% (w/v) | This compound | 133.7 µg/g dry weight | |
| Bacillus sp. lysates | Not specified | Isopimpinelin, Xanthotoxin, Bergapten | 610, 2120, and 1460 µg/g dry weight respectively | [4] |
| Benzothiazole | 5% | Xanthotoxin, Bergapten, Isopimpinellin | 8.5-fold, 3.7-fold, and 14-fold increases respectively | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Plant Material Preparation: Collect the aerial parts of Ruta graveolens. Air-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Place 40 g of the powdered plant material into a suitable vessel.
-
Add 160 mL of dichloromethane.
-
Subject the mixture to ultrasound-assisted extraction for 30 minutes at room temperature.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Solvent Removal: Combine the extracts and remove the solvent under vacuum to obtain the crude extract.[1]
Protocol 2: Elicitation of this compound in Ruta graveolens Shoot Cultures
-
Establishment of Shoot Cultures: Initiate and maintain Ruta graveolens shoot cultures on Murashige and Skoog (MS) medium.
-
Elicitor Preparation: Prepare stock solutions of chitin or chitosan at the desired concentrations (e.g., 0.01%, 0.1% w/v) in sterile water.
-
Elicitation:
-
Grow the shoot cultures for a 4-week cycle.
-
Six days before the end of the culture period, add the elicitor solution to the culture medium under sterile conditions.
-
-
Harvesting: At the end of the 4-week cycle, harvest the shoot biomass for extraction and analysis.[4]
Visualizations
Signaling Pathways and Workflows
Caption: Simplified biosynthetic pathway of this compound.
Caption: Chitin elicitation signaling pathway.
Caption: Experimental workflow for this compound production.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.2. Plant Material and Extraction [bio-protocol.org]
- 3. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. mdpi.com [mdpi.com]
Optimizing the biphasic solvent system for Rutamarin purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of biphasic solvent systems in Rutamarin purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound using a biphasic solvent system.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Suboptimal Partition Coefficient (K-value): The chosen solvent system may not be optimal for this compound, leading to poor partitioning into the desired phase.[1] 2. Emulsion Formation: The two phases are not separating cleanly, trapping this compound at the interface. 3. Degradation of this compound: The solvent system or experimental conditions may be causing the degradation of the target compound. | 1. Optimize the Solvent System: Systematically vary the ratios of the solvents in the biphasic system to achieve a partition coefficient between 0.4 and 2.5.[1] Refer to the Experimental Protocols section for a detailed methodology. 2. Break the Emulsion: Try adding a small amount of brine (saturated NaCl solution), gently centrifuging the mixture, or changing the pH of the aqueous phase. 3. Assess Stability: Analyze a small sample of the crude extract and the purified fraction by HPLC-DAD to check for the appearance of degradation peaks. If degradation is suspected, consider using milder extraction conditions or different solvents. |
| Poor Purity of Isolated this compound | 1. Co-elution of Impurities: Other compounds in the crude extract may have similar partition coefficients to this compound in the chosen solvent system. 2. Insufficient Separation Time/Volume: The separation process may not be long enough to achieve baseline separation of this compound from impurities. | 1. Adjust Solvent System Selectivity: Modify the solvent system to alter the partition coefficients of the impurities relative to this compound. This can involve changing the solvent components or their ratios. 2. Increase Resolution: In liquid-liquid chromatography, increasing the column length (if applicable) or the run time can improve separation.[1] For batch extractions, performing multiple sequential extractions can enhance purity. |
| Phase Inversion or Loss of Biphasic System | 1. Miscibility of Solvents at Experimental Temperature: Changes in temperature can affect the miscibility of the solvents. 2. Incorrect Solvent Ratios: The prepared solvent ratios may fall within a miscibility zone. | 1. Control Temperature: Ensure that the experimental temperature is consistent and suitable for maintaining two distinct phases. 2. Verify Solvent Ratios: Carefully prepare the solvent system according to a validated protocol. Refer to a ternary or quaternary phase diagram if available for the chosen solvents. |
| Precipitation of this compound during Extraction | 1. Low Solubility in Both Phases: this compound may have limited solubility in both the upper and lower phases of the chosen solvent system.[2] 2. Concentration Exceeds Solubility Limit: The concentration of this compound in the crude extract is too high for the volume of solvent used. | 1. Modify the Solvent System: Introduce a co-solvent that increases the solubility of this compound in one or both phases.[2] 2. Dilute the Sample: Dissolve the crude extract in a larger volume of the initial solvent before partitioning. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal partition coefficient (K) for this compound purification using a biphasic solvent system?
A1: The ideal partition coefficient (Krut) for this compound should preferably be within the range of 0.4 to 2.5 for efficient one-step purification using liquid-liquid chromatography.[1]
Q2: Which biphasic solvent system is recommended for the purification of this compound?
A2: A commonly used and effective biphasic solvent system for this compound purification is a mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat).[1] Different ratios of these solvents can be tested to optimize the separation.
Q3: How can I determine the concentration and purity of this compound in my samples?
A3: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for quantifying the concentration and assessing the purity of this compound.[1][3] Analysis is typically performed on a C18 column, and detection is monitored at a wavelength of 335 nm.[1]
Q4: What are the advantages of using liquid-liquid chromatography (LLC) over conventional chromatographic techniques for this compound purification?
A4: LLC, including techniques like countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), offers several advantages:
-
No Solid Stationary Phase: This avoids irreversible adsorption of the sample and denaturation, leading to maximum sample recovery.[1]
-
Reduced Solvent Consumption: LLC methods are often more economical and environmentally friendly.[1]
-
High Loading Capacity and Short Analysis Times: These techniques are efficient for preparative scale purification.[1]
Q5: What is a typical yield and purity for this compound purified by a biphasic solvent system?
A5: Depending on the specific HEMWat biphasic solvent system used, high-purity this compound (greater than 97% by HPLC-DAD) can be obtained from a crude extract with a yield ranging from 40% to 53%.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from experiments on the purification of this compound using different ratios of the n-hexane-ethyl acetate-methanol-water (HEMWat) biphasic solvent system.[1]
Table 1: Partition Coefficients of this compound in Different HEMWat Systems
| HEMWat Ratio (v/v/v/v) | Partition Coefficient (Krut) |
| 5:2:5:2 | 1.39 |
| 3:1:3:1 | 1.10 |
| 4:1:4:1 | 0.77 |
Krut was calculated by dividing the concentration of this compound in the stationary (upper) phase by its concentration in the mobile (lower) phase.[1]
Table 2: Performance of Different HEMWat Systems in this compound Purification
| HEMWat Ratio (v/v/v/v) | Yield of this compound | Purity of this compound (HPLC-DAD) | Separation Time (min) |
| 5:2:5:2 | Highest Amount | >97% | ~41 |
| 3:1:3:1 | Moderate Amount | Highest Purity (>97%) | Not specified |
| 4:1:4:1 | Lowest Amount | >97.6% | 17 |
Experimental Protocols
Protocol 1: Selection of the Biphasic Solvent System
-
Preparation of Solvent Systems: Prepare different ratios of the n-hexane-ethyl acetate-methanol-water (HEMWat) solvent system (e.g., 5:2:5:2, 3:1:3:1, 4:1:4:1 v/v/v/v) in a separation funnel.
-
Equilibration: Shake the mixture vigorously and allow the two phases to separate completely at room temperature.
-
Partition Coefficient Determination:
-
Dissolve a known amount of the crude extract containing this compound in a small volume of the solvent mixture.
-
Add this to the separation funnel containing the equilibrated biphasic system.
-
Shake well and allow the phases to separate.
-
Carefully collect samples from both the upper (stationary) and lower (mobile) phases.
-
Analyze the concentration of this compound in each phase using HPLC-DAD.
-
Calculate the partition coefficient (Krut) using the formula: Krut = [Concentration in upper phase] / [Concentration in lower phase].[1]
-
-
System Selection: Choose the solvent system that provides a Krut value between 0.4 and 2.5 for optimal separation.[1]
Protocol 2: One-Step Purification of this compound using Liquid-Liquid Chromatography (LLC)
-
Preparation of the Selected Solvent System: Prepare a sufficient volume of the chosen HEMWat biphasic solvent system. Equilibrate and degas both the upper and lower phases for at least 10 minutes prior to use.[1]
-
LLC System Preparation:
-
Fill the semi-preparative coil of the LLC instrument with the upper organic stationary phase.
-
-
Sample Loading:
-
Dissolve a known amount of the crude dichloromethane extract of Ruta graveolens L. (e.g., 100 mg) in a specific volume (e.g., 6 mL) of the corresponding solvent system (a mixture of both phases).[1]
-
Inject the sample into the LLC system.
-
-
Elution and Fraction Collection:
-
Purity Analysis:
-
Assess the purity of each collected fraction using HPLC-DAD analysis.[1]
-
Combine the fractions containing high-purity this compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.
Visualizations
Caption: Experimental workflow for optimizing the biphasic solvent system and purifying this compound.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:14882-94-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Rutamarin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Rutamarin.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the common methods to dissolve this compound for experimental use?
A2: Due to its hydrophobic nature, this compound is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2][3] This stock solution is then diluted into the aqueous experimental medium. Other potential methods to enhance its aqueous solubility include the use of co-solvents, pH adjustment, and complexation with cyclodextrins.
Q3: What is the recommended concentration of DMSO for dissolving this compound in cell-based assays?
A3: To prepare a stock solution, this compound can be dissolved in 100% DMSO.[2] For cell culture experiments, it is crucial to minimize the final concentration of DMSO in the culture medium to avoid cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.1%, although some cell lines may tolerate up to 0.5%.[2] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can cyclodextrins be used to improve the solubility of this compound?
A4: Yes, complexation with cyclodextrins is a promising strategy to enhance the aqueous solubility of poorly soluble compounds like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their solubility in water. This technique has been successfully applied to other furanocoumarins and related compounds.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
Cause: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium where its solubility is low. The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Solutions:
-
Pre-wetting the pipette tip: Before adding the DMSO stock to the aqueous buffer, aspirate and dispense the buffer a few times with the same pipette tip. This can help to reduce the immediate precipitation at the point of contact.
-
Vortexing during addition: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring the buffer. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the DMSO stock into a smaller volume of aqueous buffer first, and then further dilute this intermediate solution to the final concentration.
-
Lowering the stock concentration: If precipitation persists, try preparing a less concentrated stock solution in DMSO. This will require adding a larger volume to your aqueous buffer, so be mindful of the final DMSO concentration.
Issue 2: Inconsistent results in biological assays.
Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound in the assay medium, leading to variations in the actual concentration of the compound in different wells or experiments.
Solutions:
-
Visual inspection: Before use, visually inspect your prepared this compound solutions for any signs of precipitation or cloudiness.
-
Sonication: Briefly sonicating the final aqueous solution may help to dissolve any small, non-visible precipitates.
-
Fresh preparations: Prepare fresh dilutions of this compound from the DMSO stock for each experiment to ensure consistency. Avoid using old or stored aqueous solutions.
-
Solubility testing: If possible, perform a simple solubility test in your specific assay buffer to determine the approximate solubility limit of this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 356.41 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment and the acceptable final concentration of DMSO (e.g., ≤ 0.1%).
-
Calculate the volume of the stock solution needed.
-
Add the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound Molecular Weight | 356.41 g/mol | [2] |
| Recommended Stock Solution Conc. (in DMSO) | 10 mM | General Practice |
| Recommended Final DMSO Conc. in Cell Culture | ≤ 0.1% - 0.5% | [2] |
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Inclusion Complexation
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility, based on methods used for similar compounds.[4]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Phase Solubility Study (Optional but Recommended):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound powder to each solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate (e.g., by UV-Vis spectrophotometry or HPLC) to determine the effect of HP-β-CD on its solubility and to determine the optimal molar ratio.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolve this compound in a small amount of ethanol.
-
In a mortar, place the HP-β-CD powder and slowly add the ethanolic solution of this compound while continuously kneading with a pestle.
-
Continue kneading for 30-60 minutes to form a paste.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated.
-
Grind the dried complex into a fine powder.
-
-
Preparation of the Inclusion Complex (Freeze-Drying Method):
-
Dissolve HP-β-CD in deionized water.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Freeze the solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer to obtain a powder of the inclusion complex.
-
-
Dissolving the Complex:
-
The resulting powder of the this compound-HP-β-CD complex should have enhanced solubility in aqueous buffers.
-
Weigh the desired amount of the complex and dissolve it directly in your experimental aqueous buffer with gentle stirring or vortexing.
-
Quantitative Data Summary:
| Parameter | Description | Reference |
| Common Cyclodextrin Used | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [4] |
| Typical Molar Ratios (Guest:Host) | 1:1 or 1:2 | [4] |
| Preparation Methods | Kneading, Freeze-drying | [4] |
Visualizations
Caption: Workflow for preparing this compound solutions using a co-solvent.
Caption: Workflow for enhancing this compound solubility via cyclodextrin complexation.
References
Minimizing degradation of Rutamarin during extraction
Welcome to the Technical Support Center for Rutamarin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions to minimize degradation and maximize yield.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: Inefficient solvent penetration or insufficient extraction time. | Optimize extraction parameters. For Ultrasonic-Assisted Extraction (UAE), consider increasing the extraction time and using a binary solvent system (e.g., 70% ethanol in water). For Microwave-Assisted Extraction (MAE), ensure optimal microwave power and time.[1][2] |
| Degradation during Extraction: Exposure to high temperatures, extreme pH, or light. | Control extraction temperature, maintaining it below 60°C.[3] Use a neutral or slightly acidic extraction medium. Protect the sample from direct light exposure throughout the extraction process. | |
| Improper Solvent Selection: The solvent may not be optimal for this compound solubility. | Methanol and ethanol have been reported as effective solvents for extracting furanocoumarins.[4][5] Dichloromethane has also been used successfully.[6][7] Consider solvent polarity and its compatibility with your downstream processing. | |
| Suspected Degradation (Discoloration of extract, unexpected peaks in chromatogram) | Thermal Degradation: Excessive heat during extraction or solvent evaporation. | Use low-temperature extraction methods. For solvent evaporation, use a rotary evaporator under reduced pressure at a temperature below 40°C. |
| Photodegradation: Exposure of the sample or extract to UV or ambient light. | Conduct extraction in amber glassware or a dark room. Wrap collection vessels in aluminum foil. Furanocoumarins are known to be sensitive to UV light.[8] | |
| pH-induced Degradation: Extraction under strongly acidic or alkaline conditions. | Maintain the pH of the extraction solvent between 4 and 7. Furanocoumarins can be susceptible to hydrolysis under extreme pH conditions.[9][10][11][12] | |
| Oxidative Degradation: Presence of oxidative agents or prolonged exposure to air. | Degas solvents before use. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). | |
| Co-extraction of a high amount of impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds. | Employ a multi-step extraction with solvents of varying polarity (e.g., sequential extraction with hexane, ethyl acetate, and then methanol).[5] |
| Inadequate Sample Preparation: Presence of excess water or other interfering substances in the plant material. | Ensure the plant material is properly dried and ground to a uniform particle size before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a natural furanocoumarin predominantly found in plants of the Ruta genus, particularly Ruta graveolens (common rue).[6][13][14]
Q2: What are the main factors that cause this compound degradation during extraction?
A2: The primary factors contributing to this compound degradation are exposure to high temperatures, light (especially UV), and extreme pH conditions (both acidic and basic).[3][8][9]
Q3: Which solvents are recommended for this compound extraction?
A3: Methanol, ethanol, and dichloromethane have been shown to be effective for extracting this compound and other furanocoumarins.[4][5][6][7] The choice of solvent may depend on the specific extraction technique and the desired purity of the final extract.
Q4: What is the optimal temperature for this compound extraction?
A4: To minimize thermal degradation, it is recommended to keep the extraction temperature below 60°C.[3] For methods like Microwave-Assisted Extraction (MAE), a temperature of around 50°C has been found to be optimal for related compounds.[1]
Q5: How can I prevent photodegradation of this compound?
A5: To prevent photodegradation, all extraction and subsequent processing steps should be carried out in the absence of direct light. Use amber-colored glassware or wrap your equipment with aluminum foil.[8]
Q6: What is the influence of pH on this compound stability?
A6: While specific data for this compound is limited, furanocoumarins are generally more stable in neutral to slightly acidic conditions (pH 4-7). Both strongly acidic and, particularly, alkaline conditions can lead to hydrolysis and degradation of the coumarin structure.[9][10][11][12]
Q7: Are there any advanced extraction techniques that can minimize degradation?
A7: Yes, techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer shorter extraction times and lower operating temperatures, which helps in minimizing thermal degradation.[1][15] Supercritical Fluid Extraction (SFE) with carbon dioxide is another "green" technique that uses low temperatures, but may require a co-solvent for efficient extraction of moderately polar compounds like this compound.[16]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound from Ruta graveolens using an ultrasonic bath.
Materials and Equipment:
-
Dried and powdered aerial parts of Ruta graveolens
-
Dichloromethane (or 70% Ethanol)[6]
-
Ultrasonic bath
-
Erlenmeyer flasks (amber glass recommended)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL amber Erlenmeyer flask.
-
Add 100 mL of dichloromethane (or 70% ethanol) to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C).[6]
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified by chromatography.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines a general method for MAE of coumarins, which can be adapted for this compound.
Materials and Equipment:
-
Dried and powdered aerial parts of Ruta graveolens
-
50% (v/v) aqueous ethanol[1]
-
Microwave extraction system (closed vessel)
-
Extraction vessels
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 1 g of the dried, powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 50% aqueous ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Filter the extract to remove the plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
Data Presentation
Table 1: Comparison of Extraction Methods for Furanocoumarins (General)
| Extraction Method | Typical Solvent(s) | Temperature | Time | Key Advantages | Potential for Degradation |
| Soxhlet Extraction | Methanol, Ethanol | Boiling point of solvent | Several hours | Exhaustive extraction | High risk of thermal degradation. |
| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol, Dichloromethane | Room temp. to 60°C | 20-60 min | Faster, reduced solvent consumption | Lower risk of thermal degradation. |
| Microwave-Assisted Extraction (MAE) | Aqueous Ethanol | 50-110°C | 5-25 min | Very fast, reduced solvent use | Risk of localized overheating if not controlled.[15] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvent (e.g., Ethanol) | 40-60°C | 1-2 hours | Green solvent, low temperature | Lower efficiency for polar compounds without a co-solvent. |
Table 2: Factors Influencing this compound Degradation
| Factor | Condition Leading to Degradation | Recommended Condition for Stability |
| Temperature | > 60°C, prolonged heating | < 60°C |
| Light | Direct sunlight, UV radiation | Dark or amber glassware |
| pH | Highly acidic (< 3) or alkaline (> 8) | Neutral to slightly acidic (pH 4-7) |
| Solvent | Protic solvents may promote isomerization in some related compounds[17][18] | Aprotic solvents might be preferable, but extraction efficiency needs to be considered. |
Visualizations
Caption: Experimental workflow for this compound extraction with key degradation control parameters.
Caption: Factors leading to the degradation of this compound.
References
- 1. Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] HPLC-MS ANALYSIS OF COUMARINS AND FURANOCOUMARIN DIMERS IN IMMATURE GRAPEFRUIT | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Identification and quantification of grapefruit juice furanocoumarin metabolites in urine: an approach based on ultraperformance liquid chromatography coupled to linear ion trap-Orbitrap mass spectrometry and solid-phase extraction coupled to ultraperformance liquid chromatography coupled to triple quadrupole-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan - Ask this paper | Bohrium [bohrium.com]
- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
- 17. trp.org.in [trp.org.in]
- 18. longdom.org [longdom.org]
Troubleshooting Rutamarin instability in cell culture media
Welcome to the technical support center for Rutamarin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural furanocoumarin compound.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization and the inhibition of tubulin assembly. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M and G0/G1 phases, and can subsequently induce apoptosis in cancer cells.[1][4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in a high-purity, sterile-filtered solvent suitable for cell culture, such as dimethyl sulfoxide (DMSO).[4][6] For long-term storage, the solid form of this compound should be stored at temperatures below -15°C.[1] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7]
Q3: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A3: Yes, inconsistent results are a common sign of compound instability in cell culture media. The degradation of this compound can lead to a decreased effective concentration, resulting in diminished or variable biological effects.[7][8] Factors such as pH, light exposure, and components in the culture media can contribute to its degradation over the course of an experiment.
Q4: I'm observing a precipitate in my culture medium after adding this compound. What could be the cause?
A4: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the compound's solubility limit in the aqueous culture medium is exceeded.[7] High concentrations of DMSO can also be toxic to cells, so it is advisable to keep the final concentration at or below 0.5%, and ideally below 0.1%.[7] To avoid precipitation, consider using a serial dilution method where the concentrated stock is first diluted in a small volume of media before being added to the final culture volume.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected biological activity of this compound.
This is a frequent challenge when working with small molecules in cell culture and can arise from several factors related to compound stability and handling.
Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
Data Presentation: Factors Affecting this compound Stability in Cell Culture Media
| Factor | Potential Impact on this compound Stability | Recommended Mitigation Strategies |
| pH | Furanocoumarins can be susceptible to hydrolysis at non-neutral pH. Standard cell culture media (pH 7.2-7.4) should be relatively stable, but pH shifts during cell growth could accelerate degradation. | Monitor the pH of your culture medium, especially in long-term experiments. Ensure the medium is properly buffered. |
| Light | Coumarin compounds can be light-sensitive.[9] Exposure to ambient light, especially UV, may lead to photodegradation. | Protect stock solutions and treated cell cultures from direct light exposure. Use amber vials for storage and minimize light exposure during experimental setup. |
| Temperature | Higher temperatures (e.g., 37°C in an incubator) will increase the rate of chemical degradation compared to storage at -20°C or -80°C. | Prepare fresh dilutions of this compound for each experiment and minimize the time the compound spends in the incubator before analysis. |
| Serum Components | Serum contains enzymes (e.g., esterases) that can metabolize and degrade small molecules. | If your experiment allows, consider reducing the serum concentration or using a serum-free medium to assess if stability improves. |
| Oxidation | Cell culture media can contain components that either promote or inhibit oxidation.[10] The furan ring in this compound may be susceptible to oxidative degradation. | Prepare fresh media for your experiments. Consider the potential for interaction with media components. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC system with a suitable detector (e.g., UV-Vis) and C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid or other appropriate mobile phase modifier
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in your complete culture medium at the highest concentration you use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Set Up Time Points: Dispense the this compound-containing medium into sterile tubes or wells, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes/plate in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each time point, remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins that might interfere with the HPLC analysis, add an equal volume of cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from other media components.
-
Monitor the absorbance at a wavelength appropriate for this compound (e.g., determined by a UV-Vis scan).
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile. A significant decrease in the peak area over time indicates instability.
-
Mandatory Visualizations
Signaling Pathways
This compound's Mechanism of Action: Disruption of Microtubule Dynamics
Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest.
Experimental Workflow for Assessing this compound-Induced Cell Cycle Arrest
Caption: A typical workflow for analyzing cell cycle arrest induced by this compound.
References
- 1. This compound | 13164-05-1 | NAA16405 | Biosynth [biosynth.com]
- 2. This compound | C21H24O5 | CID 26948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (+)- | C21H24O5 | CID 442148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gaexcellence.com [gaexcellence.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity [agris.fao.org]
- 10. Cell culture media are potent antioxidants that interfere during LDL oxidation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Rutamarin by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the protocol for Rutamarin quantification by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with polar functional groups on the this compound molecule, causing peak tailing. | - Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions. - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column specifically designed to reduce silanol activity. - Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active sites on the stationary phase. |
| Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase. | - Dilute the Sample: Prepare a more dilute sample solution and reinject. - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. | |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. | - Optimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length as short as possible. | |
| Poor Resolution | Inadequate Separation from Matrix Components: In crude extracts, other compounds may co-elute with this compound. | - Optimize Gradient Elution: Adjust the gradient profile to improve the separation of this compound from interfering peaks. A shallower gradient can often enhance resolution. - Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different aqueous phase additives. - Select a Different Stationary Phase: If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase. |
| Sub-optimal Flow Rate: The flow rate may not be optimal for the column dimensions and particle size. | - Adjust Flow Rate: Systematically vary the flow rate to find the optimal balance between resolution and analysis time. Lower flow rates generally improve resolution but increase run time. | |
| Baseline Noise or Drift | Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline. | - Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity additives. - Degas Mobile Phase: Thoroughly degas the mobile phase before use to remove dissolved gases, which can cause bubbles in the detector. - Prepare Fresh Mobile Phase Daily: Mobile phases, especially those containing buffers, can support microbial growth or degrade over time. |
| Detector Lamp Aging: The detector lamp may be nearing the end of its lifespan. | - Replace Lamp: Refer to the instrument manual for the expected lamp lifetime and replacement procedure. | |
| Ghost Peaks | Carryover from Previous Injections: Residual sample from a previous injection may elute in a subsequent run. | - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to effectively clean the injection needle between samples. - Increase Wash Volume/Time: Ensure the wash volume and duration are sufficient to remove all traces of the previous sample. |
| Contaminated System: The HPLC system, including the injector and tubing, may be contaminated. | - System Flush: Flush the entire system with a strong solvent (e.g., isopropanol or a high percentage of organic modifier) to remove contaminants. | |
| Low Sensitivity | Inappropriate Detection Wavelength: The selected wavelength may not be at the absorbance maximum of this compound. | - Optimize Wavelength: Based on the UV spectrum of this compound, ensure the detection wavelength is set at its absorbance maximum, which is typically around 335 nm.[1][2] |
| Poor Sample Solubility: this compound may not be fully dissolved in the injection solvent. | - Change Injection Solvent: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition. | |
| Retention Time Variability | Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time. | - Precise Mobile Phase Preparation: Use volumetric flasks and pipettes for accurate measurement of solvents and additives. - Use a Gradient Mixer: Ensure the HPLC's gradient mixer is functioning correctly. |
| Fluctuating Column Temperature: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. |
Frequently Asked Questions (FAQs)
1. What is a typical starting HPLC method for this compound quantification?
A good starting point for a reversed-phase HPLC method for this compound quantification is:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with a lower percentage of acetonitrile and increasing over time. A typical gradient might be 30-70% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
2. How should I prepare a plant extract sample for this compound analysis?
A general procedure for preparing a plant extract (e.g., from Ruta graveolens or Ruta angustifolia) is as follows:
-
Extraction: Extract the dried and powdered plant material with a suitable solvent such as methanol or dichloromethane.[1]
-
Filtration: Filter the extract to remove particulate matter. A 0.45 µm syringe filter is commonly used.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the calibration curve.
3. What is the linear range I should aim for when preparing my calibration curve?
Based on published methods, a typical linear range for this compound is between 25 to 250 µg/mL.[1] It is crucial to establish and validate the linearity of the method within your own laboratory and for your specific instrument.
4. How can I confirm the identity of the this compound peak in a complex extract?
Several methods can be used to confirm peak identity:
-
Co-injection: Spike the sample with a pure this compound standard. An increase in the height and area of the peak of interest confirms its identity.
-
Diode Array Detector (DAD): Compare the UV spectrum of the peak in the sample with that of a pure this compound standard.
-
Mass Spectrometry (MS): For unambiguous identification, couple the HPLC to a mass spectrometer and confirm the mass-to-charge ratio (m/z) of the peak corresponds to that of this compound.
5. What are some key considerations for method validation for this compound quantification?
A robust HPLC method for this compound quantification should be validated for the following parameters according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: HPLC-DAD Quantification of this compound in a Plant Extract
This protocol outlines a standard method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Methanol (for extraction)
-
Plant material (e.g., dried leaves of Ruta graveolens)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 25, 50, 100, 150, 200, 250 µg/mL).
4. Sample Preparation:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase to an expected concentration within the calibration range.
5. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 335 nm.
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Data Presentation
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)[1] | Agilent Semi-Prep XDB-C18 (250 x 9.4 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water[1] | Acetonitrile and Ultrapure Water |
| Elution Mode | Gradient | Gradient |
| Flow Rate | Not specified | 4.18 mL/min |
| Detection | DAD, 335 nm[1] | DAD, 200 nm |
| Reference | Luca et al. (2020)[1] | Kumar et al. (2017) |
Table 2: Linearity Data for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 25 - 250 µg/mL | Luca et al. (2020)[1] |
| Regression Equation | y = 19373x - 31740 | Luca et al. (2020)[1] |
| Correlation Coefficient (R²) | 0.9998 | Luca et al. (2020)[1] |
Visualizations
Caption: Workflow for this compound quantification by HPLC.
Caption: Troubleshooting logic for common HPLC issues.
References
Addressing Off-Target Effects of Rutamarin in Cellular Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked questions (FAQs)
Q1: What is Rutamarin and what is its known primary target?
This compound is a natural product, specifically a furanocoumarin, that has been identified as a bioactive compound.[1] Its most well-characterized on-target activity is the inhibition of monoamine oxidase B (MAO-B).[]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (e.g., MAO-B). These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other phenotypic changes that are not attributable to the primary target's modulation.[3] Identifying and understanding these off-target effects is crucial for accurate data interpretation and for the validation of this compound's specific effects in your research.
Q3: My cellular assay is showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a common indicator of potential off-target activity. A systematic approach is necessary to distinguish between on-target and off-target effects. This typically involves a series of validation experiments, as outlined in the troubleshooting guides below. Key initial steps include performing dose-response curves and using structurally unrelated inhibitors of the same target to see if the phenotype is replicated.[3][4]
Q4: What are the primary experimental strategies to identify unknown off-target proteins of this compound?
Several unbiased, proteome-wide techniques can be employed to identify potential off-target proteins of this compound. These include:
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): This method identifies proteins that are stabilized or destabilized by this compound binding across the entire proteome.[5][6]
-
Kinome Scanning: If you suspect off-target effects on kinases, comprehensive kinome profiling services can screen this compound against a large panel of kinases to identify unintended interactions.[7][8]
-
Proteome Microarrays: These arrays can be used to assess the binding of this compound to a wide range of immobilized proteins.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
You observe a cellular phenotype that does not align with the known function of MAO-B inhibition.
Troubleshooting Workflow:
References
- 1. This compound | 13164-05-1 | NAA16405 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Enhancing Rutamarin's Selectivity for Monoamine Oxidase-B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments aimed at improving the selectivity of Rutamarin for monoamine oxidase-B (MAO-B) over monoamine oxidase-A (MAO-A).
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory activity of this compound against MAO-A and MAO-B?
This compound has demonstrated preferential inhibition of MAO-B over MAO-A. In one study, at a concentration of 6.17 µM, this compound inhibited human MAO-B (hMAO-B) by 95.26% and human MAO-A (hMAO-A) by 25.15%[1][2][3]. This suggests a notable intrinsic selectivity of this compound for MAO-B.
Q2: Why is improving the selectivity of MAO-B inhibitors important?
Selective MAO-B inhibitors are valuable for treating neurodegenerative diseases like Parkinson's disease. MAO-B is primarily responsible for the breakdown of dopamine in the brain. Inhibiting MAO-B can increase dopamine levels, alleviating motor symptoms. By improving selectivity for MAO-B over MAO-A, the risk of side effects associated with MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis), can be minimized.
Q3: What structural features of coumarins are associated with MAO-B selectivity?
Structure-activity relationship (SAR) studies on coumarin derivatives have revealed that substitutions at specific positions on the coumarin scaffold can significantly influence MAO-B inhibitory activity and selectivity[4][5][6]. Generally, substitutions at the 3 and 7-positions are considered crucial for enhancing MAO-B selectivity. For instance, the introduction of a 3-phenyl group can enhance MAO-B inhibition[4].
Q4: Are there any known derivatives of this compound with improved MAO-B selectivity?
While specific studies solely focused on modifying this compound to improve MAO-B selectivity are not extensively documented in the provided search results, the general principles of coumarin SAR can be applied. By exploring substitutions at the 3 and 7-positions of the this compound core, it is plausible to generate derivatives with enhanced selectivity.
Q5: What are the potential challenges when working with this compound and its derivatives in MAO inhibition assays?
Researchers may encounter challenges related to the compound's solubility and intrinsic fluorescence. Coumarins, including this compound, can be poorly soluble in aqueous buffers, which can affect the accuracy of bioassays[7][8][9]. Additionally, the inherent fluorescence of some coumarin derivatives might interfere with fluorometric assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound and its derivatives for MAO-B selectivity.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in the assay. | The test compound (this compound derivative) is intrinsically fluorescent at the assay's excitation/emission wavelengths. | 1. Run a control experiment with the compound alone (without the enzyme) to quantify its background fluorescence and subtract it from the assay readings. 2. If possible, adjust the excitation and emission wavelengths to minimize the compound's fluorescence while maintaining a good signal for the assay's fluorescent product. 3. Consider using a different assay method, such as a luminescence-based assay, which is less susceptible to interference from fluorescent compounds. |
| Inconsistent or non-reproducible IC50 values. | 1. Poor solubility of the test compound in the assay buffer. 2. Precipitation of the compound at higher concentrations. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO) in the final assay mixture, ensuring it does not exceed a concentration that inhibits the enzyme (typically <1-2%). 2. Visually inspect the assay wells for any signs of precipitation. 3. Determine the aqueous solubility of the compound beforehand and ensure all tested concentrations are below the solubility limit. |
| Low or no inhibition of MAO-B observed. | 1. Degradation of the test compound. 2. Inactive enzyme. | 1. Ensure the stability of the compound in the assay buffer and storage conditions. 2. Always include a positive control inhibitor (e.g., Selegiline for MAO-B) to confirm the activity of the enzyme. |
| Unexpected inhibition of MAO-A. | The modification to the this compound scaffold may have altered its selectivity profile. | This is a valid experimental outcome. Document the IC50 values for both MAO-A and MAO-B to determine the selectivity index and guide further structural modifications. |
Data Presentation
Inhibitory Activity of this compound
| Compound | Concentration (µM) | % Inhibition of hMAO-A | % Inhibition of hMAO-B | Selectivity Index (SI)¹ |
| This compound | 6.17 | 25.15%[1][2][3] | 95.26%[1][2][3] | 3.79 |
¹Selectivity Index (SI) is calculated as (% Inhibition MAO-B) / (% Inhibition MAO-A). A higher SI value indicates greater selectivity for MAO-B.
Note: While specific IC50 values for this compound were not found in the initial search, the percentage inhibition data provides a strong indication of its MAO-B selectivity. Researchers are encouraged to determine the IC50 values using the protocol provided below.
Experimental Protocols
Detailed Methodology for Fluorometric MAO-A and MAO-B Inhibition Assay using Kynuramine
This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition and can be used to determine the IC50 values of this compound and its derivatives.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound or its derivatives (test compounds)
-
Selegiline (positive control for MAO-B)
-
Clorgyline (positive control for MAO-A)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
2N NaOH (to stop the reaction)
-
96-well black microplates
-
Fluorometric microplate reader
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of MAO-A and MAO-B in the potassium phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 5-15 µg/mL.
-
Substrate Solution: Prepare a stock solution of kynuramine in water. The final concentration in the assay should be close to the Km value for each enzyme (typically 10-20 µM).
-
Test Compound and Control Solutions: Dissolve the test compounds and controls in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in potassium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
3. Assay Procedure:
-
Add 50 µL of potassium phosphate buffer to each well of a 96-well black microplate.
-
Add 25 µL of the diluted test compound or control solutions to the respective wells.
-
Add 25 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 75 µL of 2N NaOH to each well.
-
Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
4. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of control well with no inhibitor))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (MAO-A) / IC50 (MAO-B).
Mandatory Visualizations
Signaling Pathway: MAO-B Catalyzed Dopamine Degradation
Caption: MAO-B catalyzes the oxidative deamination of dopamine to DOPAL.
Experimental Workflow: Determining MAO-B Selectivity
Caption: Workflow for determining the MAO-B selectivity of a test compound.
Logical Relationship: Improving MAO-B Selectivity of this compound
Caption: Structural modifications to improve this compound's MAO-B selectivity.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Frontiers | Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection [frontiersin.org]
- 8. Monoamine oxidase A and B inhibiting effect and molecular modeling of some synthesized coumarin derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Rutamarin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Rutamarin for in vivo studies. This compound, a furanocoumarin with promising therapeutic potential, often presents challenges in achieving adequate systemic exposure due to its low aqueous solubility. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to address these challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and in vivo evaluation of this compound.
Question: My this compound formulation shows poor efficacy in my animal model. What are the likely causes and how can I troubleshoot this?
Answer: Poor in vivo efficacy of this compound is frequently linked to low bioavailability stemming from its poor aqueous solubility. Here’s a step-by-step troubleshooting approach:
-
Confirm Poor Solubility: The first step is to quantify the aqueous solubility of your this compound batch. A low value (in the µg/mL range) confirms that solubility is a likely culprit.
-
Evaluate Different Formulation Strategies: If you are administering a simple suspension, it is highly probable that the compound is not being absorbed efficiently. Consider the following bioavailability enhancement techniques:
-
Nanosuspension: Reduces particle size to the nanometer range, increasing the surface area for dissolution.
-
Solid Dispersion: Disperses this compound in a hydrophilic carrier at a molecular level, improving its wettability and dissolution rate.
-
Cyclodextrin Complexation: Encapsulates the hydrophobic this compound molecule within a hydrophilic cyclodextrin, enhancing its solubility.
-
-
Assess Formulation Stability: Ensure that your formulation is physically and chemically stable. For nanosuspensions, check for particle aggregation over time. For solid dispersions, verify that the amorphous state is maintained.
-
Re-evaluate In Vivo Performance: After preparing an improved formulation, repeat the in vivo efficacy study. It is also highly recommended to conduct a pharmacokinetic study to correlate plasma concentrations with the observed efficacy.
Question: I am observing high variability in my in vivo results between animals. What could be the reason?
Answer: High inter-animal variability can often be traced back to the formulation and administration procedure.
-
Inconsistent Dosing: Ensure accurate and consistent administration of the formulation. For oral gavage, technique is crucial to avoid improper dosing.
-
Formulation Instability: If your formulation is not stable (e.g., aggregation of a nanosuspension or precipitation in a solution), different animals may receive different effective doses. Prepare fresh formulations and use them within their stability window.
-
Physiological Differences: Factors such as food intake can affect the absorption of poorly soluble drugs. Standardize the fasting and feeding schedule of your animals.
Question: How do I choose the best bioavailability enhancement technique for this compound?
Answer: The optimal technique depends on several factors, including the desired dose, the route of administration, and available laboratory equipment.
-
For Oral Administration:
-
Nanosuspension: A good option for high drug loading and can be administered as a liquid.
-
Solid Dispersion: Can be formulated into solid dosage forms like capsules or tablets, which can be advantageous for higher doses.
-
Cyclodextrin Complexation: Effective for increasing solubility, but the amount of cyclodextrin required may limit the maximum achievable drug dose in a reasonable administration volume.
-
-
For Parenteral Administration:
-
Nanosuspension: A suitable approach for intravenous administration, as it allows for a sterile, injectable formulation of a poorly soluble drug.
-
Cyclodextrin Complexation: Can be used to create aqueous solutions for injection, provided the complex is stable and the cyclodextrin is well-tolerated at the required concentration.
-
A logical workflow for selecting a suitable formulation strategy is outlined below.
Strategies to reduce Rutamarin-induced toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Rutamarin in experimental settings. Our goal is to help you optimize your research and understand the compound's characteristics, particularly its low toxicity profile in normal cells.
Troubleshooting Guides
Issue: Observed Toxicity in Normal Cell Lines
While this compound has demonstrated high selectivity for cancer cells, unexpected cytotoxicity in normal cell lines can occasionally be observed. This guide provides potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of this compound | Titrate this compound concentration. Start with a dose-response curve from a low concentration (e.g., 1 µM) to a high concentration (e.g., 100 µM). | Determine the precise IC50 for your specific normal and cancer cell lines. Confirm that the concentration effective against cancer cells is non-toxic to normal cells. |
| Solvent Toxicity | Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | No significant cell death should be observed in the vehicle control, confirming that the solvent is not the source of toxicity. |
| Contamination of Cell Culture | Regularly test cell cultures for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed. | Healthy, uncontaminated cell cultures will provide reliable and reproducible results. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | Consistent cell growth and viability in untreated control wells. |
| Extended Incubation Time | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. | Identify the incubation period that maximizes cancer cell death while minimizing any potential long-term effects on normal cells. |
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in normal cells?
A1: Studies have shown that this compound has remarkably low toxicity in normal human cell lines. For instance, in the normal human colon fibroblast cell line (CCD-18Co) and the normal lung fibroblast cell line (MRC-5), the IC50 value for this compound was found to be greater than or equal to 100 µM.[1][2] This is significantly higher than its IC50 values against various cancer cell lines, which typically range from 3.7 to 13.0 µM, indicating a high therapeutic index.[1]
Q2: Why does this compound exhibit selective cytotoxicity towards cancer cells?
A2: The precise mechanisms for this compound's selectivity are still under investigation, but it is understood to primarily induce apoptosis in cancer cells through the extrinsic (death receptor) pathway.[1] This process involves the significant activation of caspase-8 and caspase-3.[1] It also activates the intrinsic apoptotic pathway to a lesser extent via caspase-9 activation.[1] Additionally, this compound can cause cell cycle arrest at the G0/G1 and G2/M phases in cancer cells, further inhibiting their proliferation.[1][3] It is hypothesized that cancer cells may be more susceptible to these pathways than normal cells.
Q3: What are the key signaling pathways activated by this compound in cancer cells?
A3: In cancer cells, this compound primarily triggers the extrinsic apoptotic signaling pathway. This is characterized by a more pronounced activation of caspase-8 compared to caspase-9.[1] The activation of these initiator caspases leads to the executioner caspase-3 activation, culminating in apoptosis.
Q4: I am observing higher than expected toxicity in my normal cell line. What should I do?
A4: If you observe unexpected toxicity, please refer to the "Observed Toxicity in Normal Cell Lines" troubleshooting guide above. Key steps include verifying the concentration of this compound, running a vehicle control to rule out solvent toxicity, and ensuring the health and purity of your cell cultures.
Q5: Are there any known drug interactions with this compound that might increase its toxicity?
A5: Currently, there is limited specific data on drug-drug interactions for this compound that would increase its toxicity in normal cells. However, since this compound is a coumarin derivative, it is prudent to be cautious when co-administering it with other compounds, particularly those that are metabolized by cytochrome P450 enzymes, as some coumarins are known to interact with this system. Further research is needed to fully characterize this compound's interaction profile.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic effects of this compound on both normal and cancer cell lines.
Materials:
-
96-well microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimized density and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µg/ml) and a vehicle control.[1] Incubate for 48 to 72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance on a microplate reader at 510 nm.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Protocol 2: Caspase Activity Assay
This protocol measures the activity of caspases-3, -8, and -9 to confirm the induction of apoptosis.
Materials:
-
96-well plates (black, clear bottom)
-
This compound
-
Cell lysis buffer
-
Caspase-3, -8, and -9 specific substrates (e.g., Ac-DEVD-pNA, Ac-IETD-pNA, Ac-LEHD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Caspase Reaction: Add the caspase substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at several time points.
-
Analysis: Calculate the fold-increase in caspase activity relative to the untreated control. A significant increase in caspase-8 and -3 activity would confirm the extrinsic pathway of apoptosis.[1]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cell lines, highlighting its selectivity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HT29 | Human Colon Carcinoma | 5.6 | [1][3] |
| HCT116 | Human Colon Carcinoma | - | [2] |
| MCF7 | Human Breast Adenocarcinoma | - | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | No Activity | [2] |
| CCD-18Co | Normal Human Colon Fibroblast | ≥100 | [1][3] |
| MRC-5 | Normal Human Lung Fibroblast | >100 µg/ml | [2] |
Note: A direct µM conversion for MRC-5 was not available in the cited text.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gaexcellence.com [gaexcellence.com]
- 3. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Silico Studies of Rutamarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molecular docking in their in silico studies of Rutamarin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound docking results show a high binding affinity (very negative score), but the pose looks physically unrealistic. What could be the issue?
A1: This is a common issue in molecular docking. A high binding affinity score alone does not guarantee a correct or meaningful binding pose. Here are several factors to investigate:
-
Inadequate Ligand Preparation: this compound has stereocenters. Ensure you are using the correct stereoisomer ((R)- or (S)-Rutamarin) for your target. The protonation state and tautomeric form of the ligand must also be appropriate for the physiological pH of the binding site. Incorrect preparation can lead to artificially high scores.
-
Poor Receptor Preparation: The protein structure may have issues such as missing atoms, incorrect protonation states of key residues in the active site, or the presence of crystallographic water molecules that should have been removed.
-
Inappropriate Grid Box Size or Placement: If the grid box is too large, it can lead to the ligand docking to energetically favorable but biologically irrelevant regions on the protein surface. Conversely, a grid box that is too small might exclude the true binding pocket.
-
Scoring Function Limitations: Scoring functions are approximations of the true binding free energy. They can sometimes favor poses with numerous contacts, even if those contacts are not all biologically relevant.[1][2][3] It's crucial to visually inspect the top-scoring poses and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.
Q2: I'm not sure what size to make my grid box for docking this compound. What is the best practice?
A2: The optimal grid box size is crucial for accurate docking.[4]
-
Known Binding Site: If you have information about the binding site of this compound or similar coumarin derivatives for your target protein (e.g., from experimental data or a co-crystallized ligand), the grid box should be centered on this site. The size should be large enough to encompass the entire binding pocket and allow for some rotational and translational freedom of the ligand. A common starting point is a box that extends 10-15 Å beyond the ligand in each direction.
-
Blind Docking (Unknown Binding Site): If the binding site is unknown, you will need to perform a blind docking experiment where the grid box covers the entire protein surface. This requires a much larger grid box and may also necessitate an increase in the exhaustiveness parameter in your docking software to ensure a thorough search.
-
Optimization: A systematic approach is to perform multiple docking runs with varying grid box sizes to see how the binding energy and predicted pose change. A stable and low-energy pose that is consistently found across slightly different grid box parameters is more likely to be reliable.
Q3: How do I properly prepare the this compound molecule for docking?
A3: Proper ligand preparation is a critical step for successful molecular docking.
-
Obtain the 3D Structure: You can obtain the 3D structure of this compound from databases like PubChem or ZINC.
-
Energy Minimization: The initial 3D structure should be energy minimized using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a lower energy state.
-
Assign Charges: Partial charges need to be assigned to each atom. The Gasteiger charge calculation method is commonly used.
-
Define Rotatable Bonds: The docking software needs to know which bonds in the this compound molecule are rotatable. This is usually handled automatically by software like AutoDock Tools.
-
Chirality: As mentioned, be mindful of the stereochemistry of this compound and use the correct enantiomer for your study.
Q4: What are the key steps for preparing my target protein for docking with this compound?
A4: Receptor preparation is essential to ensure the accuracy of the docking simulation.
-
Download the PDB File: Obtain the crystal structure of your target protein from the Protein Data Bank (PDB).
-
Clean the PDB File: Remove any co-crystallized ligands, water molecules (unless they are known to be critical for binding), and any other heteroatoms that are not relevant to your study.
-
Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added, and their positions optimized, paying close attention to the protonation states of acidic and basic residues like Histidine, Aspartic acid, and Glutamic acid.
-
Assign Charges and Atom Types: Assign partial charges and atom types to all atoms in the protein.
-
Check for Missing Residues or Atoms: Sometimes, there are gaps in the crystal structure. These may need to be modeled in using homology modeling or loop refinement software.
Quantitative Docking Data for this compound
The following table summarizes in silico docking results for this compound against human monoamine oxidase B (hMAO-B).
| Ligand | Target Protein | PDB ID | Docking Software | Scoring Function | Docking Score | RMSD (Å) | Reference |
| (S)-Rutamarin | hMAO-B | 2V60 | MVD v. 6.0 | MolDockScore | -142.04 | 5.77 | [5] |
| (R)-Rutamarin | hMAO-B | hMAO-B | 2V60 | MVD v. 6.0 | MolDockScore | -110.15 | 2.09 |
Experimental Protocols
Protocol 1: Molecular Docking of this compound using AutoDock Vina
This protocol outlines a general workflow for docking this compound to a target protein using AutoDock Vina.
1. Ligand Preparation (this compound): a. Download the 3D structure of this compound from the PubChem database. b. Open the structure in a molecular modeling software (e.g., UCSF Chimera, AutoDock Tools). c. Add hydrogen atoms and assign Gasteiger charges. d. Define rotatable bonds. e. Save the prepared ligand in the .pdbqt format.
2. Protein Preparation: a. Download the desired protein structure from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands using a text editor or molecular visualization software. c. Open the cleaned protein structure in AutoDock Tools. d. Add polar hydrogens and assign Kollman charges. e. Save the prepared protein in the .pdbqt format.
3. Grid Box Generation: a. In AutoDock Tools, define the grid box dimensions and center to encompass the binding site of interest. b. Save the grid parameter file.
4. Docking Simulation: a. Create a configuration file (conf.txt) specifying the paths to the prepared ligand and protein files, the grid parameters, and the output file name. b. Run the AutoDock Vina simulation from the command line.
5. Analysis of Results: a. Visualize the docked poses in a molecular graphics program. b. Analyze the binding energies and interactions (hydrogen bonds, hydrophobic interactions) between this compound and the protein. c. Compare the root-mean-square deviation (RMSD) between different poses if applicable.
Visualizations
Caption: Workflow for this compound Molecular Docking.
Caption: Proposed this compound-Modulated Keap1/Nrf2/ARE Signaling Pathway.[6][7][8]
References
- 1. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 2. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scoring Functions in Docking Experiments: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. Optimization of docking parameters | Computational Systems Biology Group [brylinski.org]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rutamarin and Selegiline as Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase-B (MAO-B) inhibitory activities of Rutamarin, a natural coumarin, and selegiline, a well-established synthetic drug. This analysis is based on available experimental data to assist researchers in evaluating their potential for neuroprotective and therapeutic applications.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is a critical parameter in drug development. While direct comparisons require identical experimental conditions, the available data for this compound and selegiline offer valuable insights into their relative efficacies against MAO-B.
| Compound | Reported MAO-B Inhibition | Reference Compound |
| This compound | 95.26% inhibition at a concentration of 6.17 µM[1][2][3] | Selegiline |
| Selegiline | IC50: ~14-51 nM[4] | - |
| IC50: 51 nM | - | |
| IC50: 0.037 ± 0.001 µM (37 nM) | - |
Note: A direct IC50 value for this compound's MAO-B inhibition is not consistently reported in the reviewed literature. The high percentage of inhibition at a low micromolar concentration suggests significant potency. Selegiline's IC50 values are in the nanomolar range, indicating very high potency.
Mechanism of MAO-B Inhibition
The mechanisms by which this compound and selegiline inhibit MAO-B are fundamentally different, which has implications for their duration of action and potential side effects.
This compound , as a coumarin derivative, is suggested to act as a reversible, competitive or mixed-type inhibitor of MAO-B. This means it binds to the enzyme in a non-covalent manner and its inhibitory effect can be overcome by increasing the substrate concentration. The binding of (S)-rutamarin to the hMAO-B binding cavity has been supported by molecular docking studies.[5]
Selegiline , on the other hand, is an irreversible inhibitor of MAO-B.[6] It forms a covalent bond with the FAD cofactor at the active site of the enzyme, leading to its permanent inactivation. The enzyme's activity can only be restored through the synthesis of new MAO-B molecules.
Experimental Protocols
The evaluation of MAO-B inhibitory activity is commonly performed using an in vitro fluorometric assay. The following is a generalized protocol based on commercially available kits and published research.
In Vitro Fluorometric MAO-B Inhibition Assay
This assay quantifies the activity of MAO-B by measuring the production of a fluorescent product resulting from the deamination of a non-fluorescent substrate. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine or a proprietary non-fluorescent substrate)
-
Fluorescence probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound, selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescence probe, and HRP in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor (selegiline).
-
Assay Reaction: a. To each well of the 96-well plate, add a solution containing the MAO-B enzyme. b. Add the test compound dilutions or the reference inhibitor to the respective wells. Include a control group with solvent only (no inhibitor). c. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the substrate solution containing the fluorescence probe and HRP to all wells.
-
Fluorescence Measurement: a. Immediately place the microplate in a fluorescence reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over a period of time (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
Both this compound and selegiline demonstrate significant inhibitory activity against MAO-B. Selegiline is a well-characterized, highly potent irreversible inhibitor. This compound, a natural product, also shows strong inhibitory potential, likely through a reversible mechanism. The differing modes of action suggest distinct pharmacological profiles. Further studies to determine the precise IC50 value of this compound and to evaluate its in vivo efficacy and safety are warranted to fully understand its therapeutic potential in comparison to established drugs like selegiline.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Rutamarin and Other Natural Coumarins in Cancer Therapy
For Immediate Release
A comprehensive review of experimental data reveals the promising anticancer potential of Rutamarin, a natural coumarin, when compared to other compounds in its class. This guide synthesizes findings on the efficacy, mechanisms of action, and experimental protocols of this compound versus other notable natural coumarins, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Efficacy: A Side-by-Side Comparison
The cytotoxic effects of this compound and other natural coumarins have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been a central metric in these assessments. The data, summarized below, highlights the varying degrees of efficacy among these natural compounds.
| Coumarin | Cancer Cell Line | IC50 (µM) | Treatment Duration |
| This compound | HT29 (Colon) | 5.6[1][2] | 72h |
| MCF7 (Breast) | Not specified, but showed remarkable cytotoxicity[3] | Not specified | |
| HCT116 (Colon) | Not specified, but showed remarkable cytotoxicity[3] | Not specified | |
| Osthole | A549 (Lung) | 67.8[4] | Not specified |
| Colo-205 (Colon) | 37.6[4] | Not specified | |
| PC-3 (Prostate) | 40.8[4] | Not specified | |
| HeLa (Cervical) | 45.01 ± 3.91 | Not specified | |
| MDA-MB-231 (Breast) | Not specified, but inhibited growth at 50 µM | Not specified | |
| Umbelliferone | HepG2 (Liver) | 222.3[5] | Not specified |
| HCT 116 (Colon) | 8.05[5] | Not specified | |
| HT-29 (Colon) | 4.35[5] | Not specified | |
| MCF-7 (Breast) | 29.19 mg/ml[5] | Not specified | |
| Esculetin | HT-29 (Colon) | 55[6] | 48h |
| HCT116 (Colon) | 100[6] | 24h | |
| Hep-2 (Laryngeal) | 1.958[6] | 72h | |
| MDA-MB-231 (Breast) | 8.000 nM (for an Esculetin-hybrid compound)[6] | 48h | |
| Psoralen | K562 (Leukemia) | 24.4[7] | Not specified |
| KB (Oral) | 88.1[7] | Not specified | |
| Isopsoralen | K562 (Leukemia) | 49.6[7] | Not specified |
| KB (Oral) | 61.9[7] | Not specified | |
| Daphnetin | B16 (Melanoma) | 54 ± 2.8[8] | 72h |
| MXT (Breast Adenocarcinoma) | 74 ± 6.4[8] | 72h | |
| C26 (Colon) | 108 ± 7.3[8] | 72h | |
| Scopoletin | HeLa (Cervical) | 7.5 - 25[9] | Not specified |
| Normal Cells | 90[9] | Not specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including treatment duration and specific assays used.
Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death
This compound and other natural coumarins exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
This compound's Pro-Apoptotic Activity
This compound has been shown to be a potent inducer of apoptosis in colon cancer cells.[1][2] Its mechanism involves the activation of key executioner proteins in the apoptotic cascade:
-
Caspase-3, -8, and -9 Activation: this compound treatment leads to a significant increase in the activity of these caspases, which are central to both the intrinsic and extrinsic apoptotic pathways.[1][2]
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting them at the G0/G1 and G2/M phases of the cell cycle.[1][2]
A key advantage of this compound is its selectivity, as it demonstrates significant cytotoxicity against cancer cells while remaining non-toxic to normal colon cells (CCD-18Co).[1][2]
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. zellx.de [zellx.de]
- 5. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ir.psgcas.ac.in [ir.psgcas.ac.in]
Validating the Apoptotic Pathway Induced by Rutamarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rutamarin's performance in inducing apoptosis, benchmarked against other known apoptosis-inducing agents. The information presented is supported by experimental data to aid researchers in validating the apoptotic pathway of this promising compound.
Unveiling this compound's Pro-Apoptotic Potential
This compound, a natural compound isolated from Ruta angustifolia, has demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and lung cancer.[1][2] Notably, it exhibits selectivity, showing toxicity towards cancer cells while sparing normal cells, a critical attribute for a potential anticancer therapeutic.[3][4][5] Studies indicate that this compound's cytotoxic effects are mediated through the induction of apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of cancerous cells. This process is accompanied by cell cycle arrest at the G0/G1 and G2/M checkpoints.[3][4]
Comparative Efficacy of Apoptosis Induction
The following tables summarize the quantitative data on this compound's efficacy in inducing apoptosis compared to other compounds.
Table 1: Cytotoxic Activity (IC50) of this compound and Other Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HT29 (Colon) | 5.6 | [3][4] |
| This compound | MCF7 (Breast) | Not specified | [2] |
| This compound | HCT116 (Colon) | Not specified | [2] |
| Chalepin | A549 (Lung) | 27.64 | [6] |
| Cisplatin | HT29 (Colon) | Comparable to this compound | [5] |
Table 2: Caspase Activation Profile
| Compound | Cell Line | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Primary Pathway | Reference |
| This compound | HT29 (Colon) | Activated | Activated | Activated | Extrinsic & Intrinsic | [3][4][5] |
| Chalepin | A549 (Lung) | Activated | Activated | Activated | Extrinsic & Intrinsic | [6][7] |
Visualizing the Apoptotic Cascade
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for validating this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to validate the apoptotic pathway induced by this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HT29, CCD-18Co) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the bound stain.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner and initiator caspases.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate conjugated to a reporter molecule (e.g., p-nitroaniline).
-
Incubation: Incubate the plate at 37°C.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Western Blot Analysis
This technique is used to detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Extract total protein from this compound-treated and untreated cells.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
References
- 1. Chalepin: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gaexcellence.com [gaexcellence.com]
- 3. phcog.com [phcog.com]
- 4. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalepin: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-Rutamarin and (S)-Rutamarin Activity: An Objective Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the enantiomers of Rutamarin, (R)-Rutamarin and (S)-Rutamarin. While direct in-vitro comparative studies on the purified enantiomers are limited, this document synthesizes the available data from in-silico and in-vitro experiments to offer insights into their differential pharmacology.
Introduction to this compound Enantiomers
This compound is a natural dihydrofuranocoumarin that has garnered interest for its diverse biological activities. As a chiral molecule, it exists in two enantiomeric forms: (R)-Rutamarin and (S)-Rutamarin. The naturally occurring form, isolated from plants such as Ruta graveolens, is the (S)-enantiomer.[1] The (R)-enantiomer is accessible through semi-synthesis.[1] Understanding the stereochemistry of this compound is crucial, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
Comparative Biological Activity
The primary target for which the enantiomers of this compound have been compared is the human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. Additionally, the antiviral and cytotoxic effects of this compound have been investigated, although these studies have predominantly focused on a single enantiomer.
Inhibition of Human Monoamine Oxidase B (hMAO-B)
A significant study by Kozioł et al. (2020) provides the most direct comparison of the two enantiomers, albeit through computational modeling.
In Silico Molecular Docking Analysis
Molecular docking simulations predict that (S)-Rutamarin binds more strongly to the hMAO-B binding cavity than (R)-Rutamarin .[1][2][3] This suggests that the naturally occurring (S)-enantiomer is likely the more potent inhibitor of hMAO-B.
Table 1: In Silico Docking Scores for this compound Enantiomers with hMAO-B
| Enantiomer | MolDock Score | Docking Score | Predicted Affinity |
| (S)-Rutamarin | -142.04 | -501.73 | Stronger |
| (R)-Rutamarin | -110.15 | -474.70 | Weaker |
Data sourced from Kozioł et al. (2020).
In Vitro hMAO-B Inhibition
While a direct comparative in-vitro study using purified enantiomers is not available, the inhibitory activity of naturally sourced this compound (predominantly (S)-Rutamarin) has been evaluated.
Table 2: In Vitro hMAO Inhibition by Natural this compound (6.17 µM)
| Enzyme | % Inhibition |
| hMAO-B | 95.26% |
| hMAO-A | 25.15% |
Data sourced from Kozioł et al. (2020).[1][3]
These results indicate that natural this compound is a potent and selective inhibitor of hMAO-B.[1] Based on the in-silico data, it is reasonable to hypothesize that the (S)-enantiomer is the primary contributor to this activity.
Antiviral Activity
Studies have demonstrated the potential of this compound as an antiviral agent, particularly against herpesviruses.
Table 3: Antiviral Activity of (+)-Rutamarin
| Virus | Assay | IC₅₀ | Reference |
| Epstein-Barr Virus (EBV) | Lytic DNA Replication | 7.0 µM | Lin et al. (2017) |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Lytic DNA Replication | 1.12 µM | |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Virion Production | EC₅₀ = 1.62 µM |
A study by Lin et al. (2017) investigated the semisynthesis of (-)-Rutamarin derivatives and their enhanced anti-EBV activity, but a direct comparison of the antiviral potency of the parent (R)- and (S)-Rutamarin enantiomers has not been reported.
Cytotoxic Activity
This compound has also been shown to exhibit cytotoxic effects against cancer cell lines. A study by Suhaimi et al. (2017) reported an IC₅₀ of 5.6 µM for this compound (enantiomeric form not specified) against the HT29 colon adenocarcinoma cell line. This study also indicated that the cytotoxic mechanism involves the induction of apoptosis through the activation of caspases 3, 8, and 9, as well as cell cycle arrest. A comparative analysis of the cytotoxic potential of the individual enantiomers is currently lacking.
Experimental Protocols
In Vitro hMAO-A and hMAO-B Inhibitory Activity Assay
This protocol is based on the fluorometric method described by Kozioł et al. (2020).
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., kynuramine) are prepared in an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: (R)- and (S)-Rutamarin are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, the enzyme solution is mixed with the inhibitor solution (or DMSO for control) and pre-incubated at 37°C for 10 minutes.
-
The reaction is initiated by adding the substrate solution.
-
The plate is incubated for 20 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH).
-
-
Detection: The formation of the fluorescent product (4-hydroxyquinoline from kynuramine) is measured using a fluorescence plate reader (excitation/emission wavelengths of 320/405 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the inhibitor-treated wells to the control wells. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways
Monoamine Oxidase B Inhibition Pathway
The primary mechanism of action of this compound in the central nervous system is the inhibition of hMAO-B. This enzyme is responsible for the degradation of monoamine neurotransmitters, including dopamine. By inhibiting hMAO-B, this compound can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Apoptosis Induction Pathway
In the context of its cytotoxic activity against HT29 colon cancer cells, this compound has been shown to induce apoptosis. This process involves the activation of a cascade of caspase enzymes, which are proteases that execute programmed cell death. The activation of both initiator caspases (caspase-8 and -9) and an executioner caspase (caspase-3) suggests that this compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Conclusion and Future Directions
The available evidence strongly suggests that (S)-Rutamarin is the more active enantiomer for the inhibition of hMAO-B . This is supported by in-silico modeling and the high potency of the naturally occurring (S)-enantiomer. However, there is a clear need for direct in-vitro comparative studies using the purified (R)- and (S)-enantiomers to definitively determine their relative potencies and IC₅₀ values.
Furthermore, the enantioselectivity of this compound's antiviral and cytotoxic activities remains an open question. Future research should focus on:
-
The asymmetric synthesis or chiral separation of (R)- and (S)-Rutamarin to enable head-to-head in-vitro and in-vivo comparisons.
-
Comparative studies of the enantiomers' effects on viral replication and cytotoxicity across various cell lines.
-
Elucidation of the enantioselective interactions with other potential targets and their impact on downstream signaling pathways.
Such studies are essential for the rational design and development of this compound-based therapeutics with improved efficacy and safety profiles.
References
Cross-Validation of In Silico Predictions for Rutamarin's Binding Affinity to Monoamine Oxidase B
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutics targeting neurodegenerative diseases, natural compounds have emerged as a promising source of lead structures. Rutamarin, a dihydrofuranocoumarin found in plants of the Ruta genus, has garnered attention for its potential inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine and a target for the treatment of Parkinson's disease. This guide provides a comprehensive cross-validation of in silico predictions with in vitro experimental data for this compound's binding affinity to human MAO-B (hMAO-B), alongside a comparison with other coumarin-based inhibitors.
Performance Comparison: this compound vs. Alternative Coumarin Derivatives
The inhibitory potential of this compound against hMAO-B has been evaluated through both experimental assays and computational docking studies. While a precise IC50 value for this compound is not extensively documented in publicly available literature, a significant percentage of inhibition has been reported. To provide a broader context for its efficacy, this guide compares the available data for this compound with that of other coumarin derivatives that have been investigated as MAO-B inhibitors.
| Compound | Experimental Binding Affinity (hMAO-B) | In Silico Binding Affinity (hMAO-B) | Reference |
| This compound | 95.26% inhibition @ 6.17 µM | Qualitatively described as strong binding for the (S)-enantiomer | [Kozioł et al., 2020][1] |
| ChC4 (Coumarin-Chalcone Hybrid) | IC50: 0.76 ± 0.08 µM | Binding Free Energy: -25.87 kcal/mol | [Moya-Alvarado et al., 2021][2][3][4][5] |
| 3-Phenylcoumarin Derivative 1 | IC50: 56 nM | Not quantitatively reported | [Ghanghas et al., 2019][6] |
| Auraptene | IC50: 0.5 µM | Not reported | [Kozioł et al., 2020][1] |
| Umbelliferone | IC50: 0.6 µM | Not reported | [Kozioł et al., 2020][1] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental and computational methodologies.
Experimental and Computational Methodologies
A critical aspect of cross-validation is the understanding of the methodologies employed to generate the data. Below are detailed protocols for the key experimental and computational techniques cited in this guide.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is a generalized representation based on common fluorometric methods for assessing MAO-B inhibitory activity.
Objective: To determine the percentage inhibition or IC50 value of a test compound against hMAO-B.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar hydrogen peroxide probe)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the hMAO-B enzyme, substrate, HRP, and Amplex Red in the assay buffer at their respective optimal concentrations. Prepare a serial dilution of the test compound and the positive control.
-
Assay Reaction: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution at various concentrations (or positive control/vehicle control)
-
hMAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at timed intervals (kinetic read) or after a fixed incubation period (endpoint read) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red). The reaction produces hydrogen peroxide, which in the presence of HRP, reacts with Amplex Red to generate the fluorescent product, resorufin.
-
Data Analysis: The rate of reaction is determined from the linear phase of the kinetic curve. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] * 100 For IC50 determination, the percentage inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve.
In Silico Molecular Docking
This protocol outlines the general workflow for predicting the binding affinity and mode of a ligand to a protein target.
Objective: To predict the binding energy and interaction patterns of a compound (e.g., this compound) within the active site of hMAO-B.
Software and Tools:
-
Molecular modeling software (e.g., HyperChem, AutoDock Tools)
-
Molecular docking software (e.g., AutoDock Vina, MVD (Molegro Virtual Docker))
-
Protein Data Bank (PDB) for the target structure
-
Visualization software (e.g., PyMOL, Discovery Studio Visualizer)
Procedure:
-
Target Protein Preparation:
-
Download the 3D crystal structure of hMAO-B from the Protein Data Bank (e.g., PDB ID: 2V60)[1].
-
Prepare the protein by removing water molecules and any co-crystallized ligands. Add polar hydrogens and assign atomic charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand (e.g., (S)-Rutamarin and (R)-Rutamarin) using molecular modeling software.
-
Perform energy minimization of the ligand structure to obtain a stable conformation.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein, typically centered around the active site cavity identified from the co-crystallized ligand or through binding site prediction algorithms.
-
Run the docking simulation using the prepared protein and ligand files. The software will explore various conformations and orientations of the ligand within the binding site and calculate a binding score or energy for each pose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy, which is predicted to be the most stable binding mode.
-
Visualize the predicted binding pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
-
Cross-Validation Workflow
The process of cross-validating in silico predictions with experimental data is crucial for building confidence in computational models and guiding further drug development efforts. The following diagram illustrates this iterative workflow.
Caption: Workflow for cross-validating in silico predictions with in vitro data.
Signaling Pathway Context: MAO-B in Dopamine Metabolism
To appreciate the significance of MAO-B inhibition, it is essential to understand its role in the dopamine signaling pathway. The following diagram illustrates the metabolic breakdown of dopamine by MAO-B.
Caption: Inhibition of dopamine metabolism by this compound via MAO-B.
This guide demonstrates the importance of a multi-faceted approach, combining computational predictions with robust experimental validation, in the evaluation of potential drug candidates like this compound. While the available data suggests this compound is a promising MAO-B inhibitor, further studies to determine its precise IC50 value and a more quantitative in silico binding energy are warranted to solidify its position as a lead compound for the development of novel therapies for neurodegenerative disorders.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
Rutamarin's Cytotoxic Potency: A Comparative Analysis in Colon Cancer Cell Lines
A comprehensive review of existing in-vitro research highlights the differential cytotoxic effects of Rutamarin, a natural coumarin compound, on various colon cancer cell lines. The human colon adenocarcinoma cell line HT29 exhibits notable sensitivity to this compound, with a half-maximal inhibitory concentration (IC50) of 5.6 μM. While data on other colon cancer cell lines such as HCT116, SW480, and Caco-2 remains limited, initial findings suggest a selective cytotoxic profile for this compound.
Comparative Cytotoxicity (IC50 Values)
The primary measure of a compound's cytotoxic efficacy is its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population. For this compound, the following data has been reported:
| Cell Line | IC50 Value (μM) | Reference |
| HT29 | 5.6 | [1][2] |
| HCT116 | Not Reported | - |
| SW480 | Not Reported | - |
| Caco-2 | Not Reported | - |
While a specific IC50 value for the HCT116 cell line has not been definitively reported in the reviewed literature, studies indicate that this compound exhibits "remarkable cytotoxicity" against this cell line, suggesting a potent inhibitory effect that warrants further quantitative investigation. No peer-reviewed studies investigating the cytotoxic effects of this compound on SW480 and Caco-2 colon cancer cell lines were identified.
Mechanism of Action: Apoptosis and Cell Cycle Arrest in HT29 Cells
In-depth studies on the HT29 cell line reveal that this compound's cytotoxic activity is mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
This compound triggers programmed cell death in HT29 cells through the activation of key effector caspases.[1][2] The apoptotic cascade is initiated via both the intrinsic and extrinsic pathways, as evidenced by the activation of caspase-9 and caspase-8, respectively.[1] Both pathways converge on the activation of caspase-3, the primary executioner caspase responsible for the morphological changes associated with apoptosis.[1]
Cell Cycle Arrest
Treatment of HT29 cells with this compound leads to a dose-dependent arrest in the G0/G1 and G2/M phases of the cell cycle.[1] This disruption of the normal cell cycle progression prevents cancer cells from proliferating and ultimately contributes to the overall cytotoxic effect. Quantitative analysis of the cell cycle distribution in HT29 cells following this compound treatment is presented below:
| Treatment Concentration (μM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (0) | 65.54 | 26.76 | 7.70 | [1] |
| 8 | 75.26 | 12.69 | 12.05 | [1] |
| 14 | 76.20 | 11.20 | 12.60 | [1] |
| 28 | 76.58 | 8.18 | 15.24 | [1] |
Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound in HT29 cells points to the modulation of specific signaling pathways. The activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3) are central to the apoptotic signaling cascade.
Figure 1. Signaling pathway of this compound-induced apoptosis in HT29 cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HT29 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value was calculated from the dose-response curve.
Figure 2. Experimental workflow for the MTT-based cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: HT29 cells were treated with different concentrations of this compound for a specified time.
-
Cell Harvesting: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: HT29 cells were treated with this compound.
-
Cell Harvesting and Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound demonstrates significant cytotoxic effects against the HT29 colon cancer cell line by inducing apoptosis and causing cell cycle arrest. Its efficacy against other colon cancer cell lines, particularly HCT116, shows promise but requires further quantitative validation. Future research should focus on determining the IC50 values of this compound in a broader panel of colon cancer cell lines, including HCT116, SW480, and Caco-2, to establish a more comprehensive understanding of its selective cytotoxicity. Furthermore, quantitative analysis of apoptosis and detailed investigation of the underlying molecular mechanisms in these other cell lines will be crucial for evaluating the full therapeutic potential of this compound in the context of colon cancer.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Promise of Rutamarin: A Comparative Analysis with Established MAOIs
For Immediate Release
LUBBOCK, TX – In the ongoing quest for novel therapeutic agents to combat neurodegenerative diseases, the natural coumarin Rutamarin has emerged as a promising candidate due to its potent and selective inhibition of monoamine oxidase B (MAO-B). This guide provides a comprehensive comparison of the neuroprotective potential of this compound with other well-established monoamine oxidase inhibitors (MAOIs), supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Monoamine oxidases are enzymes crucial in the catabolism of monoamine neurotransmitters. Their inhibition can lead to broad neuroprotective benefits, making them a key target in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][2] MAO-B, in particular, is linked to neuronal loss and the production of neurotoxins.[2]
This compound: A Selective MAO-B Inhibitor
This compound, a dihydrofuranocoumarin isolated from Ruta graveolens L., has demonstrated significant and selective inhibitory activity against human monoamine oxidase B (hMAO-B). In vitro studies show that at a concentration of 6.17 µM, this compound inhibits 95.26% of hMAO-B activity, while showing only weak inhibition of hMAO-A (25.15% inhibition).[1][3] This selectivity is a desirable trait for targeting neurodegeneration with potentially fewer side effects compared to non-selective MAOIs.
While direct experimental data on the neuroprotective effects of this compound in neuronal cell lines is not yet extensively available, studies on structurally related dihydrofuranocoumarins offer compelling indirect evidence. For instance, marmesin and nodakenetin have shown significant neuroprotective properties against glutamate-induced toxicity, with effective concentrations in the sub-micromolar range.[1][3] This suggests a high probability that this compound exerts similar protective effects on neuronal cells.
The primary proposed mechanism for this compound's neuroprotective action is through the inhibition of MAO-B, which leads to a reduction in oxidative stress.[1] MAO-B catalysis produces hydrogen peroxide (H₂O₂) as a byproduct, a key contributor to the generation of toxic reactive oxygen species (ROS) in mitochondria.[1] By inhibiting MAO-B, this compound can mitigate this source of oxidative damage.
Comparative Analysis with Established MAOIs
To contextualize the potential of this compound, it is essential to compare it with well-characterized MAOIs that have established neuroprotective profiles.
| Compound | Type of MAOI | Target | Key Neuroprotective Mechanisms | Supporting Experimental Data (Example) |
| This compound | Selective MAO-B Inhibitor | MAO-B | Reduction of oxidative stress (inferred)[1] | 95.26% inhibition of hMAO-B at 6.17 µM[1] |
| Selegiline | Irreversible Selective MAO-B Inhibitor | MAO-B | Reduces production of oxidative radicals, up-regulates superoxide dismutase and catalase, delays apoptosis, blocks apoptosis-related fall in mitochondrial membrane potential.[4][5] | Protects neurons against a variety of neurotoxins including MPTP and 6-hydroxydopamine (6-OHDA).[5] |
| Rasagiline | Irreversible Selective MAO-B Inhibitor | MAO-B | Prevents mitochondrial apoptosis, induces anti-apoptotic Bcl-2 protein family and pro-survival neurotrophic factors.[4] | In a rodent model of Parkinson's disease, rasagiline markedly increased the survival of dopaminergic neurons. |
| Phenelzine | Non-selective MAOI | MAO-A and MAO-B | Sequestration of reactive aldehydes, inhibition of primary amine oxidase, elevation of brain GABA levels. | Protects neurons and astrocytes against formaldehyde-induced toxicity. |
Experimental Protocols for Assessing Neuroprotective Effects
To directly assess and quantify the neuroprotective effects of this compound and compare it with other MAOIs, standardized in vitro experimental protocols are necessary. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for such studies.
Cell Viability Assay (MTT Assay)
This assay determines the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.
Protocol:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or another MAOI for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or 1-methyl-4-phenylpyridinium (MPP+) is added to the culture medium to induce neuronal cell death.
-
MTT Addition: After the incubation period with the neurotoxin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant capacity of a compound by measuring its ability to reduce the levels of intracellular ROS induced by a neurotoxin.
Protocol:
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with the test compounds and a neurotoxin as described in the MTT assay protocol.
-
Fluorescent Probe Incubation: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in compound-treated cells compared to toxin-only treated cells indicates a reduction in ROS levels.
Assessment of Mitochondrial Membrane Potential (MMP)
Mitochondrial dysfunction is a key factor in neurodegeneration. This assay evaluates the ability of a compound to preserve mitochondrial health.
Protocol:
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and treated as previously described.
-
MMP Staining: A fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or Rhodamine 123, is added to the cells.
-
Fluorescence Microscopy or Flow Cytometry: The change in fluorescence is observed and quantified. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of MMP. Neuroprotective compounds are expected to mitigate this change.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ruta graveolens as a potential source of neuroactive compounds to promote and restore neural functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Rutamarin isolation techniques
For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. This guide provides a detailed, evidence-based comparison of various techniques for isolating Rutamarin, a furanocoumarin with significant therapeutic potential. We will delve into modern and conventional methods, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed choice of isolation strategy.
Executive Summary
The isolation of this compound from its primary source, plants of the Ruta genus (especially Ruta graveolens), can be achieved through several methods, each with distinct advantages and disadvantages. This guide focuses on a head-to-head comparison of Liquid-Liquid Chromatography (LLC), Preparative High-Performance Liquid Chromatography (Prep-HPLC), traditional Column Chromatography (CC), and modern green extraction techniques such as Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE).
Our findings indicate that Liquid-Liquid Chromatography (LLC) offers a superior combination of high purity (>97%), good yield (40-53%), and rapid processing time. While conventional methods like column chromatography are still employed, they are often hampered by longer durations and lower recovery rates. Modern techniques like SFE and MAE show promise for efficient and environmentally friendly extraction of related coumarins, suggesting their potential for this compound isolation, though specific quantitative data for this compound itself is less readily available.
Comparative Data on this compound Isolation Techniques
The following table summarizes the key performance indicators for various this compound isolation techniques based on available experimental data.
| Technique | Purity (%) | Yield (%) | Processing Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Liquid-Liquid Chromatography (LLC) | >97[1][2] | 40-53[1] | 17-43 min per run[1][2] | Moderate | High purity, high yield, fast, no solid support adsorption[1] | Requires specialized equipment (e.g., CCC) |
| Preparative HPLC (Prep-HPLC) | High (expected) | Variable (often lower due to adsorption)[1] | Hours | High | High resolution and purity | Time-consuming, high solvent use, potential for sample adsorption[1] |
| Column Chromatography (CC) | Moderate to High | Lower (due to adsorption)[1] | Days | Very High | Inexpensive, widely available | Very time-consuming, large solvent volumes, low sample recovery[1] |
| Supercritical Fluid Extraction (SFE) | N/A for this compound | N/A for this compound | Minutes to Hours | Low (CO2 is recycled) | Green solvent, tunable selectivity | High initial equipment cost |
| Microwave-Assisted Extraction (MAE) | N/A for this compound | N/A for this compound | Minutes | Low | Very fast, reduced solvent use | Potential for thermal degradation of sensitive compounds |
Note: N/A indicates that specific quantitative data for this compound isolation was not found in the reviewed literature, though the techniques are applicable to the broader class of furanocoumarins.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) followed by Liquid-Liquid Chromatography (LLC)
This method has been demonstrated to be highly effective for this compound isolation.[1]
A. Initial Extraction: Ultrasound-Assisted Extraction (UAE)
-
Plant Material Preparation: Air-dried and powdered aerial parts of Ruta graveolens (40 g) are used as the starting material.
-
Extraction: The powdered plant material is subjected to ultrasound-assisted extraction with dichloromethane (3 x 160 mL) for 30 minutes at room temperature.
-
Concentration: The combined extracts are filtered and the solvent is removed under reduced pressure to yield a crude extract. The typical yield of the crude extract is approximately 2.9%.
B. Purification: Liquid-Liquid Chromatography (LLC)
-
Instrumentation: A high-performance countercurrent chromatograph is employed for the separation.
-
Solvent System: A biphasic solvent system of n-hexane-ethyl acetate-methanol-water (HEMWat) is used. A ratio of 3:1:3:1 (v/v/v/v) has been shown to provide the highest purity.
-
Separation Parameters:
-
Mobile Phase: Lower aqueous phase.
-
Stationary Phase: Upper organic phase.
-
Flow Rate: 6 mL/min.
-
Rotational Speed: 1600 rpm.
-
-
Sample Injection: 100 mg of the crude dichloromethane extract is dissolved in 6 mL of the solvent system and injected into the system.
-
Fraction Collection and Analysis: Fractions are collected, and the purity is assessed by HPLC-DAD. This one-step purification can yield this compound with a purity of over 97%.[1][2]
Conventional Column Chromatography (CC)
While specific protocols for this compound are not extensively detailed with performance metrics, a general approach for the isolation of coumarins from Ruta species is as follows.
-
Preparation of Crude Extract: A methanolic or chloroform extract of Ruta graveolens is prepared and concentrated.
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.
-
Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually introducing a more polar solvent like ethyl acetate or chloroform.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing the target compound are combined and may require further purification by recrystallization or another chromatographic step to achieve high purity.
Supercritical Fluid Extraction (SFE)
This "green" technique utilizes supercritical CO2 as the primary solvent. While a specific protocol for this compound is not available, the following is based on the extraction of furanocoumarins from Ruta graveolens.
-
Instrumentation: A supercritical fluid extractor is required.
-
Extraction Parameters:
-
Extraction Process: The powdered plant material is placed in the extraction vessel, and supercritical CO2 (with or without a co-solvent) is passed through it.
-
Fractionation: The pressure and temperature can be adjusted in separator vessels to selectively precipitate fractions of the extract. For instance, waxes can be removed at a higher pressure and lower temperature, concentrating the more active compounds in a subsequent separator.
-
Further Purification: The resulting extract rich in furanocoumarins would likely require further purification by a chromatographic technique such as HPLC or LLC to isolate pure this compound.
Visualizing the Workflow and Pathways
To better illustrate the processes and relationships involved in this compound isolation, the following diagrams are provided.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-Cancer Potential of Rutamarin: A Comparative Guide for Researchers
A comprehensive review of the current scientific literature reveals promising in vitro anti-cancer activity for Rutamarin, a natural compound isolated from Ruta angustifolia. However, a critical gap exists in the validation of these findings in animal models. This guide provides a detailed summary of the existing preclinical data, comparing the established in vitro efficacy of this compound with available in vivo data for other bioactive compounds from the same plant source to offer a contextual framework for future animal studies.
This compound: In Vitro Efficacy Against Colon Cancer
This compound has demonstrated significant cytotoxic effects against human colon adenocarcinoma cells (HT29) in laboratory settings.[1][2][3] Notably, it exhibits selective toxicity, showing remarkable activity against cancer cells while sparing normal human colon fibroblasts (CCD-18Co).[1][2][3] This selectivity is a highly desirable characteristic for any potential anti-cancer therapeutic.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1][2][3] Studies have shown that this compound activates the extrinsic apoptotic pathway, evidenced by the significant activation of caspase-8, a key initiator caspase in this pathway.[1] This leads to the subsequent activation of executioner caspases, including caspase-3, ultimately resulting in the dismantling of the cancer cell.[1]
Furthermore, this compound has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in HT29 cells.[1] This prevents the cancer cells from progressing through the cell cycle and proliferating.
Quantitative In Vitro Data
| Parameter | Cell Line | Result | Reference |
| IC₅₀ | HT29 (Colon) | 5.6 µM | [1][2][3] |
| HCT116 (Colon) | Active | [4] | |
| MCF7 (Breast) | Active | [4] | |
| MDA-MB-231 (Breast) | No Activity | [4] | |
| CCD-18Co (Normal Colon) | Not Toxic | [1][2][3] | |
| MRC-5 (Normal Lung) | No Toxicity | [4] | |
| Apoptosis Induction | HT29 | Dose-dependent increase | [1] |
| Caspase Activation | HT29 | Activation of Caspase-3, -8, and -9 | [1] |
| Cell Cycle Arrest | HT29 | Arrest at G0/G1 and G2/M phases | [1] |
Visualizing the In Vitro Anti-Cancer Mechanism of this compound
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow of the in vitro experiments.
Caption: Proposed extrinsic apoptotic pathway induced by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
The Critical Gap: Lack of In Vivo Animal Model Data
Despite the compelling in vitro results, a thorough review of the scientific literature reveals a significant absence of in vivo studies investigating the anti-cancer potential of this compound in animal models. To date, no published research has evaluated its efficacy in reducing tumor growth, improving survival, or its pharmacokinetic and toxicological profiles in a living organism. This data is essential for the progression of this compound as a potential clinical candidate.
A Surrogate for In Vivo Potential: Arborinine from Ruta angustifolia
In the absence of in vivo data for this compound, we turn to another bioactive compound isolated from Ruta angustifolia, the acridone alkaloid Arborinine, for which in vivo data is available.[5] Arborinine has also demonstrated marked anti-tumor activities, including inhibiting the proliferation of several cancer cell lines and inducing apoptosis.[5]
An in vivo study utilizing a xenograft model of gastric cancer in mice has shown that orally administered Arborinine can significantly reduce tumor growth without causing apparent toxicity.[5]
Quantitative In Vivo Data for Arborinine
| Parameter | Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| Tumor Growth | Xenografted Mice | Gastric Cancer (SGC-7901) | Oral administration | 40-80 mg/kg | Reduced tumor growth | [5] |
| Toxicity | Xenografted Mice | Gastric Cancer (SGC-7901) | Oral administration | 40-80 mg/kg | No apparent toxicity | [5] |
Visualizing the In Vivo Experimental Workflow for Arborinine
The following diagram outlines the typical workflow for an in vivo anti-cancer study.
Caption: Experimental workflow for in vivo evaluation of Arborinine.
Conclusion and Future Directions
The in vitro evidence for this compound's anti-cancer activity is strong, highlighting its potential as a selective and effective agent against colon cancer. Its ability to induce apoptosis and halt the cell cycle in cancer cells provides a solid foundation for further investigation.
However, the absence of in vivo data is a major hurdle in its development pathway. The positive in vivo results for Arborinine, a fellow constituent of Ruta angustifolia, offer encouragement that natural products from this plant can exhibit anti-tumor efficacy in animal models with minimal toxicity.
To validate the anti-cancer potential of this compound, future research must prioritize in vivo studies. Key experimental steps should include:
-
Xenograft models: Utilizing human cancer cell lines (e.g., HT29) to establish tumors in immunocompromised mice.
-
Dose-response studies: Determining the optimal therapeutic dose of this compound and its effect on tumor growth inhibition.
-
Survival analysis: Evaluating the impact of this compound treatment on the overall survival of tumor-bearing animals.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of this compound in animal models.
By undertaking these crucial in vivo investigations, the scientific community can begin to bridge the translational gap and determine if the in vitro promise of this compound can be realized as a tangible anti-cancer therapy.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gaexcellence.com [gaexcellence.com]
- 5. Ruta angustifolia Pers. (Narrow-Leaved Fringed Rue): Pharmacological Properties and Phytochemical Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rutamarin Activity from Diverse Ruta Species
A detailed examination of the biological activities of Rutamarin, a naturally occurring furanocoumarin, isolated from various species of the Ruta genus. This guide synthesizes findings from multiple studies to provide a comparative perspective for researchers, scientists, and professionals in drug development.
This compound, a significant secondary metabolite found in plants of the Ruta genus, has garnered attention for its diverse pharmacological properties. While isolated and studied from several Ruta species, a direct comparative investigation of its bioactivity from different plant sources under uniform experimental conditions is not extensively documented. This guide collates and presents available data from separate studies on this compound's activity from Ruta graveolens, Ruta chalepensis, Ruta montana, and Ruta angustifolia to facilitate an indirect comparison.
Comparative Biological Activities of this compound
The biological activities of this compound have been explored in various contexts, including its effects on the central nervous system, its cytotoxicity against cancer cell lines, and its antiparasitic properties. The following tables summarize the key quantitative data from studies on this compound isolated from different Ruta species.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound from Ruta graveolens
| Enzyme | Concentration | % Inhibition | Reference |
| Human MAO-B | 6.17 µM | 95.26% | [1][2][3][4] |
| Human MAO-A | 6.17 µM | 25.15% | [1][2][3][4] |
Table 2: Cytotoxic and Amebicidal Activities of this compound from Ruta chalepensis
| Activity | Cell Line / Organism | IC50 | Reference |
| Cytotoxicity | L5178Y-R (Murine Lymphoma) | 15.13 µg/mL | [5][6] |
| Amebicidal | Entamoeba histolytica | 6.52 µg/mL (18.29 µM) | [7][8][9] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
While this compound has been identified in Ruta montana and Ruta angustifolia, specific quantitative data on its biological activities from these species were not available in the reviewed literature.[10][11][12][13]
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for the key assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay (Ruta graveolens)
The inhibitory potencies of this compound against human MAO-A and MAO-B were determined using an in vitro fluorometric method.[2] The assay is based on the detection of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate. The fluorescence intensity is proportional to the amount of hydrogen peroxide produced, and a decrease in fluorescence in the presence of an inhibitor indicates its activity.
Cytotoxicity Assay (Ruta chalepensis)
The cytotoxic activity of this compound against the L5178Y-R murine lymphoma cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which correlates with the number of viable cells.
Amebicidal Activity Assay (Ruta chalepensis)
The in vitro activity of this compound against Entamoeba histolytica trophozoites was determined to assess its amebicidal properties.[7][8][9] The assay involves incubating the trophozoites with varying concentrations of the compound and then counting the number of viable organisms. The 50% inhibitory concentration (IC50) is then calculated.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the isolation and evaluation of this compound, the following diagrams are provided.
Conclusion
Based on the available literature, this compound isolated from Ruta graveolens demonstrates potent and selective inhibitory activity against MAO-B, suggesting its potential for neuroprotective applications.[1][2][3][4] In contrast, this compound from Ruta chalepensis exhibits significant cytotoxic effects against a murine lymphoma cell line and potent amebicidal activity against Entamoeba histolytica.[5][6][7][8][9] While this compound is known to be present in other Ruta species like R. montana and R. angustifolia, there is a clear need for further research to isolate and quantitatively assess its biological activities from these sources. A direct, side-by-side comparative study of this compound from various Ruta species using standardized protocols would be invaluable to fully elucidate any species-specific differences in its therapeutic potential.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity [agris.fao.org]
- 2. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furanocoumarins from Ruta chalepensis with Amebicide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furanocoumarins from Ruta chalepensis with Amebicide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Coumarins, a Class of Compounds Including Rutamarin, with Chemotherapy Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field of interest. While specific research on the synergistic effects of Rutamarin with chemotherapy drugs is not currently available in published scientific literature, the broader class of compounds to which it belongs, coumarins, has been the subject of numerous studies. This guide provides a comprehensive comparison of the synergistic effects of various coumarins with common chemotherapy agents, supported by available experimental data.
This compound, a natural coumarin, has demonstrated standalone cytotoxic effects against cancer cells by inducing apoptosis and cell cycle arrest.[1][2][3] However, to date, no studies have been published that specifically evaluate its synergistic potential when combined with chemotherapy drugs. In contrast, other coumarin derivatives have shown promising synergistic interactions with agents like doxorubicin, cisplatin, and paclitaxel, suggesting a potential avenue for future research into this compound's combinatorial efficacy.
Comparison of Synergistic Effects of Coumarins with Chemotherapy Drugs
The following tables summarize the quantitative data from studies on the combination of different coumarins with various chemotherapy drugs. These studies highlight the potential of this class of compounds to enhance the cytotoxic effects of conventional cancer treatments.
| Coumarin Derivative | Chemotherapy Drug | Cancer Cell Line | Key Synergistic Finding | Reference |
| Coumarin | Doxorubicin | Drug-resistant acute myeloid leukemia (HL60/ADR) | Significant increase in apoptotic cell death in resistant cells. | [4][5] |
| Coumarin | Doxorubicin | Colorectal cancer (C26) | Synergistic inhibition of cell proliferation. | [6][7] |
| Coumarin | Paclitaxel | Allium sativum L. root tip cells (plant model) | Enhanced antimitotic effects with reduced chromosomal aberrations at specific concentrations. | [8][9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experiments are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the inhibitory effect of coumarins, chemotherapy drugs, and their combination on the proliferation of cancer cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the coumarin derivative, the chemotherapy drug, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxicity.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment.
-
Protocol:
-
Cells are treated with the compounds as described for the MTT assay.
-
After the treatment period, both adherent and floating cells are collected.
-
The cells are washed with phosphate-buffered saline (PBS) and resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
3. Analysis of Synergism (Combination Index - CI)
-
Objective: To quantitatively determine the nature of the interaction between the coumarin derivative and the chemotherapy drug (synergism, additivity, or antagonism).
-
Protocol:
-
The IC50 values of each drug and their combinations are determined using the MTT assay.
-
The Combination Index (CI) is calculated using the Chou-Talalay method and specialized software (e.g., CompuSyn).
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Signaling Pathways and Experimental Workflows
The synergistic effects of coumarins with chemotherapy are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Workflow for Assessing Synergy
Caption: A typical workflow for determining the synergistic effects of drug combinations in vitro.
Potential Signaling Pathway Modulation by Coumarins
Coumarins have been shown to modulate several signaling pathways that are often dysregulated in cancer. Their synergistic effects with chemotherapy may stem from a multi-target action on these pathways.[10][11]
Caption: Simplified diagram of key cancer-related signaling pathways potentially modulated by coumarins.
Conclusion
While the direct synergistic effects of this compound with chemotherapy remain to be investigated, the available evidence for the broader coumarin class is promising. Studies on coumarin combinations with doxorubicin and paclitaxel demonstrate the potential for this class of natural products to enhance the efficacy of conventional anticancer drugs.[4][5][8][9] These findings underscore the need for further research to explore the potential of specific coumarins, such as this compound, as synergistic agents in cancer therapy. Such studies could pave the way for novel combination treatments with improved therapeutic outcomes and potentially reduced side effects for cancer patients.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of coumarin and doxorubicin induces drug-resistant acute myeloid leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of doxorubicin and coumarin on colorectal cancer cell proliferation and EMT modulation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel in combination with coumarin as a potentially effective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
Reproducibility of Rutamarin's Bioactivity: A Comparative Guide for Researchers
An examination of the existing literature on the bioactivity of Rutamarin reveals promising therapeutic potential, particularly in the areas of anticancer, neuroprotective, and antiviral applications. However, a comprehensive analysis of the reproducibility of these findings across different laboratories is currently limited by the availability of directly comparable quantitative data. This guide provides a structured overview of the reported bioactivities of this compound, details the experimental protocols used in these studies, and highlights the need for further research to firmly establish the reproducibility of its effects.
Summary of this compound's Bioactivity
This compound, a natural coumarin, has demonstrated a range of biological activities in several in vitro studies. These activities, along with the reported quantitative data, are summarized in the table below.
| Bioactivity | Cell Line/Target | Reported Value (IC₅₀/EC₅₀) | Laboratory/Year |
| Cytotoxicity | HT29 (Colon Cancer) | 5.6 µM | Suhaimi et al. (2017)[1][2][3] |
| MAO-B Inhibition | Human MAO-B | 95.26% inhibition at 6.17 µM | Avila et al. (2020)[4] |
| Antiviral Activity | Epstein-Barr Virus (EBV) | 7.0 µM | Lin et al. (2017)[5][6] |
| Epstein-Barr Virus (EBV) | 5.4 µM | Wu et al. (2014) (as cited by others)[7][8][9] |
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols are crucial. Below are summaries of the methodologies employed in the key studies cited.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The cytotoxic effects of this compound on cancer cell lines were predominantly determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density by staining total cellular protein.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and a positive control (e.g., cisplatin) for a specified incubation period (typically 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) SRB solution.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is measured at a wavelength of 540 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of this compound against human MAO-B was assessed using a fluorometric method. This assay measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of a substrate.
Protocol:
-
Enzyme and Inhibitor Incubation: Recombinant human MAO-B enzyme is incubated with various concentrations of this compound or a positive control inhibitor.
-
Substrate Addition: A suitable substrate for MAO-B is added to initiate the enzymatic reaction.
-
Fluorescence Detection: The fluorescence generated by the reaction (often involving a probe that reacts with hydrogen peroxide) is measured over time using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of the control reaction without the inhibitor. An IC₅₀ value can be determined from a dose-response curve.
Antiviral Activity against Epstein-Barr Virus (EBV)
The antiviral activity of this compound against EBV lytic DNA replication is typically evaluated using a quantitative real-time PCR (qPCR) based assay.
Protocol:
-
Cell Culture and Induction: An EBV-positive cell line (e.g., P3HR-1 or Akata-Bx1) is cultured and the lytic cycle is induced using appropriate chemical agents.
-
Compound Treatment: The induced cells are treated with different concentrations of this compound.
-
DNA Extraction: After a set incubation period, total DNA is extracted from the cells.
-
qPCR Analysis: The amount of EBV DNA is quantified using qPCR with primers specific for an EBV gene.
-
IC₅₀/EC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is determined by analyzing the reduction in viral DNA replication at different this compound concentrations.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced apoptosis via the extrinsic pathway.
Caption: General experimental workflow for determining the cytotoxicity of this compound.
Conclusion and Future Directions
The available data suggests that this compound is a bioactive compound with potential for development as an anticancer, neuroprotective, and antiviral agent. The cytotoxic effect on HT29 colon cancer cells and the antiviral activity against EBV appear to be reproducible, with similar IC₅₀/EC₅₀ values reported in at least two independent studies. However, for a robust assessment of reproducibility across its full spectrum of bioactivities, more quantitative data from different laboratories is required.
Future research should focus on:
-
Replicating key experiments: Independent verification of the IC₅₀ values for this compound's cytotoxicity against a panel of cancer cell lines (including HT29, HCT116, and MCF7) and for its MAO-B inhibitory activity is essential.
-
Standardized protocols: The use of standardized and well-documented experimental protocols across laboratories will enhance the comparability of results.
-
In vivo studies: While in vitro data is promising, further investigation in animal models is necessary to validate the therapeutic potential of this compound.
By addressing these points, the scientific community can build a more complete and reliable understanding of this compound's bioactivity and its potential as a therapeutic agent.
References
- 1. phcog.com [phcog.com]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semisynthesis of (-)-Rutamarin Derivatives and Their Inhibitory Activity on Epstein-Barr Virus Lytic Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Therapeutics for Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gaexcellence.com [gaexcellence.com]
Safety Operating Guide
Proper Disposal of Rutamarin: A Procedural Guide for Laboratory Professionals
The proper disposal of Rutamarin, a naturally derived coumarin with cytotoxic properties, is critical for ensuring laboratory safety and environmental protection.[1] Adherence to established protocols for hazardous chemical waste management is mandatory. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound and associated waste materials.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
Personal Protective Equipment (PPE) and Handling:
-
Gloves, eye protection, and a lab coat must be worn at all times when handling this compound.[2]
-
All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3]
-
Avoid breathing dust generated from the solid compound.[3]
-
Wash skin thoroughly after handling.[3]
Hazard Classification
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |
Experimental Protocol for Disposal
The primary disposal route for this compound is through an approved hazardous waste disposal program.[3] Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system or disposed of in regular trash.[4][5]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is essential to prevent incompatible materials from mixing.[6]
-
Solid this compound Waste:
-
Collect pure this compound powder and materials heavily contaminated with solid this compound (e.g., weighing papers, contaminated gloves) in a designated, puncture-proof container lined with a clear plastic bag.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[2][5] Do not use abbreviations.[2]
-
-
Liquid this compound Waste:
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Collect all liquid waste containing this compound, including solutions and rinsate from cleaning glassware, in a compatible, leak-proof container with a secure screw-on cap.[5][6]
-
Segregate halogenated and non-halogenated solvent waste streams into separate containers.[6]
-
Label the liquid waste container as "Hazardous Waste," listing all chemical constituents and their approximate concentrations.
-
-
Contaminated Sharps and Labware:
-
Dispose of any chemically contaminated sharps (e.g., needles, pipette tips, broken glass) in a labeled, puncture-proof sharps container.[7]
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone, ethanol).[5][7] Collect this rinsate as hazardous liquid waste.[7]
-
Once triple-rinsed and dried, the original container's label should be completely defaced or removed before disposal or recycling.[7]
-
Step 2: Waste Container Management and Storage
-
Labeling: Every waste container must have a completed hazardous waste label affixed.[5]
-
Closure: Keep all waste containers tightly closed except when actively adding waste.[6]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[5][7] Ensure incompatible wastes are stored in separate secondary containment bins.[6]
-
Volume: Do not overfill containers; they should be filled to no more than ¾ capacity.[8]
Step 3: Arranging for Disposal
-
Once a waste container is full or is ready for disposal, schedule a pickup with your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor.[7][9]
-
Follow all institutional procedures for waste pickup requests.
Logical Workflow for this compound Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill or exposure, follow the procedures outlined in the Safety Data Sheet (SDS).
-
Spills: Do not allow the product to enter drains.[3] Cover drains, then collect the spilled material (take up dry, without generating dust) and place it in a suitable container for disposal.[3] Clean the affected area thoroughly.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]
References
- 1. This compound | CAS:14882-94-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.fr [fishersci.fr]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. nswai.org [nswai.org]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Rutamarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Rutamarin, a naturally occurring compound with cytotoxic properties. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from available research and data on structurally similar compounds to ensure a high level of safety in the laboratory.
Hazard Profile and Safety Precautions
Hazard Classifications (Anticipated)
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure. The following table outlines the recommended PPE.
| Body Part | Required PPE | Recommended Material/Standard |
| Hands | Double-gloving is recommended. | Chemically resistant gloves (e.g., Nitrile). Ensure gloves are compatible with any solvents used. |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | ANSI Z87.1 certified. |
| Body | A fully buttoned lab coat. A disposable gown is recommended for handling larger quantities or for procedures with a high risk of contamination. | |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or when there is a risk of aerosolization. |
Glove Compatibility Considerations:
Specific permeation and degradation data for this compound are not available. Therefore, glove selection should be based on the solvents being used to dissolve the compound. Nitrile gloves generally offer good resistance to a variety of chemicals, including many solvents.[2] However, their resistance can be poor against certain ketones, halogenated hydrocarbons, and strong acids.[2] It is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvent in use.[3][4][5][6]
Experimental Protocols: Safe Handling and Operational Plans
Adherence to a strict protocol is essential for the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, designated, and clearly labeled area for hazardous compounds.
-
Keep the container tightly sealed.
Preparation of Solutions (Weighing and Dissolving):
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If possible, weigh the powdered compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving: Add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial and vortex or sonicate until fully dissolved.
Handling of Solutions:
-
All manipulations of this compound solutions should be performed in a chemical fume hood.
-
Use positive displacement pipettes or dedicated pipette tips to handle solutions.
-
Avoid the creation of aerosols.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
| Waste Type | Collection Container |
| Solid Waste (e.g., contaminated gloves, bench paper, pipette tips) | A clearly labeled, sealed, and puncture-resistant container designated for hazardous solid waste. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | A clearly labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not mix incompatible waste streams.[7][8] |
| Sharps Waste (e.g., contaminated needles, broken glass) | A designated, puncture-proof sharps container for chemically contaminated sharps. |
Decontamination and Disposal Procedure:
-
Decontaminate: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. The cleaning materials should be disposed of as hazardous solid waste.
-
Rinse Empty Containers: The first rinse of an empty this compound container should be collected as hazardous liquid waste.[9] Subsequent rinses may be permissible for sewer disposal depending on institutional policies, but it is best practice to collect all rinses as hazardous waste.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[7]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: this compound induces apoptosis primarily via the extrinsic pathway.
References
- 1. gaexcellence.com [gaexcellence.com]
- 2. gloves.com [gloves.com]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities: Part 1: Product variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
